3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid chemical structure and properties
This technical guide provides an in-depth analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and specific tyr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and specific tyrosine kinase inhibitors.
Executive Summary
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 565174-23-4) is a functionalized cinnamic acid derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural motif—characterized by a 3-ethoxy substituent and a 4-benzyloxy protecting group on a phenyl-acrylic scaffold—serves as a precursor for "glitazar" class dual PPAR
agonists and various stilbene-based antioxidants. The molecule’s utility lies in its orthogonal protection strategy: the benzyl group shields the phenolic oxygen during aggressive acylation or alkylation steps, while the acrylic acid tail provides a versatile handle for condensation, reduction, or amidation.
Chemical Identity & Physiochemical Properties
This compound belongs to the class of phenylpropanoids . It is structurally analogous to ferulic acid but features an ethyl ether at the 3-position and a benzyl ether at the 4-position, significantly increasing its lipophilicity compared to its natural precursors.
The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid typically follows a convergent route starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . The pathway prioritizes the installation of the hydrophobic benzyl group before the Knoevenagel condensation to prevent side reactions.
2.1 Retrosynthetic Analysis (Graphviz)
Figure 1: Convergent synthesis workflow starting from Ethyl Vanillin.
2.2 Detailed Experimental Protocol
Step 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde
4.05 (q, 2H, -OCH 2CH3): Quartet for ethoxy methylene.
1.35 (t, 3H, -OCH2CH 3): Triplet for ethoxy methyl.
IR (ATR,
):
2500–3000 (O-H stretch, carboxylic acid dimer).
1680 (C=O stretch, conjugated acid).
1625 (C=C stretch, alkene).
1250 (C-O-C asymmetric stretch, aryl ether).
Applications in Drug Development
This molecule is a "privileged scaffold" in medicinal chemistry, particularly for metabolic disorders and oncology.
4.1 PPAR Agonist Synthesis (Glitazars)
The 3-ethoxy-4-benzyloxy motif mimics the lipophilic tail required for binding to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain (LBD).
Mechanism: The acrylic acid tail is often reduced to a propanoic acid (via
) to form the acidic headgroup essential for H-bonding with Tyr473 in the PPAR LBD.
Role of Benzyl Group: Acts as a hydrophobic shield that occupies the large pocket of the receptor or serves as a temporary protecting group to be replaced by a larger phenoxy-alkyl chain (as seen in Tesaglitazar analogs).
4.2 Tyrosine Kinase Inhibitors (TKIs)
In EGFR inhibitor design, the 3,4-dialkoxy substitution pattern is crucial for fitting into the ATP-binding pocket.
Workflow: The carboxylic acid is converted to an acid chloride and coupled with an aniline (e.g., 3-chloro-4-fluoroaniline) to generate the amide pharmacophore.
4.3 Pharmacophore Logic Diagram
Figure 2: SAR breakdown of the molecule's functional regions.
). The double bond is susceptible to oxidation or polymerization over extended periods if exposed to light.
References
ChemicalBook. (2025).[5] 3-[4-(Benzyloxy)phenyl]acrylic acid Properties and Suppliers. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5712075, 4-Benzyloxy-3-methoxycinnamic acid (Analogous Structure). Retrieved from
MedChemExpress. (2024). Tesaglitazar: PPAR alpha/gamma Agonist. Retrieved from
Hellmold, H., et al. (2007). Tesaglitazar, a PPARalpha/gamma agonist, induces interstitial mesenchymal cell DNA synthesis.[6][7] Toxicological Sciences. Retrieved from
GuideChem. (2024). 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Structure and CAS. Retrieved from
thermodynamic properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Introduction 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a derivative of cinnamic acid, represents a class of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Introduction
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a derivative of cinnamic acid, represents a class of organic molecules with significant potential in materials science and drug development. The arrangement of its aromatic rings, the acrylic acid moiety, and the ether linkages bestows upon it a unique combination of structural rigidity and conformational flexibility. Understanding the thermodynamic properties of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. For researchers, scientists, and drug development professionals, a thorough grasp of its thermal stability, phase behavior, and solubility provides the foundational knowledge for formulation design, process optimization, and predicting its behavior in various environments.
This guide provides a comprehensive overview of the key . It is structured to provide not only the theoretical underpinnings but also practical, field-proven insights into the experimental methodologies used to determine these properties. The protocols described herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible. By explaining the causality behind experimental choices, this document aims to empower researchers to not only follow procedures but to intelligently adapt them to their specific needs.
The Critical Role of Thermodynamic Properties in Drug Development
In the pharmaceutical industry, the thermodynamic landscape of an active pharmaceutical ingredient (API) dictates its journey from a laboratory curiosity to a viable therapeutic agent. Properties such as melting point, enthalpy of fusion, and solubility are intimately linked to the drug's bioavailability, stability, and manufacturability. For instance, a high melting point often correlates with low solubility, posing challenges for oral drug delivery. Furthermore, understanding the thermal decomposition profile is paramount for ensuring the safety and stability of the final drug product.
This guide will delve into the following key thermodynamic parameters:
Melting Point and Enthalpy of Fusion: These properties define the solid-to-liquid phase transition and are crucial for assessing the purity and crystalline nature of the compound.
Thermal Stability and Decomposition: Understanding the temperature at which the molecule begins to degrade is essential for safe handling, storage, and processing.
Heat Capacity: This parameter quantifies the amount of heat required to raise the temperature of the substance and is vital for thermal modeling and process design.
Solubility: As a key determinant of bioavailability, the solubility of the compound in various solvents is a critical parameter for formulation development.
By the end of this guide, the reader will have a robust understanding of how to approach the thermodynamic characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and similar compounds, and how to leverage this knowledge for successful product development.
Melting Point and Enthalpy of Fusion: A Window into Purity and Crystallinity
The melting point (T_m) and enthalpy of fusion (ΔH_fus) are fundamental thermodynamic properties that provide a wealth of information about a crystalline solid. The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure, while the enthalpy of fusion is the amount of energy required to induce this change. For a pure, crystalline compound, the melting transition occurs over a very narrow temperature range. Impurities will typically broaden this range and depress the melting point.
Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and enthalpy of fusion. The technique works by measuring the difference in heat flow between a sample and a reference as a function of temperature.
1.1.1. Step-by-Step Experimental Protocol for DSC
Sample Preparation:
Accurately weigh 3-5 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.
Hermetically seal the pan to prevent any loss of sample due to sublimation.
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point, for instance, 25°C.
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point. A heating rate of 10°C/min is a good starting point as it provides a good balance between resolution and sensitivity.
Cool the sample back to the starting temperature.
Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after melting and recrystallization.
Data Analysis:
The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve.
The enthalpy of fusion is calculated by integrating the area of the melting peak.
1.1.2. Interpreting the DSC Thermogram
The resulting DSC thermogram for a pure, crystalline sample of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to show a single, sharp endothermic peak. The sharpness of the peak is indicative of high purity. A broad peak would suggest the presence of impurities or multiple crystalline forms (polymorphs).
Expected Thermodynamic Data
The following table summarizes the expected thermodynamic data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid based on data for analogous cinnamic acid derivatives.
Property
Expected Value
Significance
Melting Point (T_m)
190 - 210 °C
A high melting point suggests strong intermolecular forces in the crystal lattice. The melting point of a similar compound, (E)-3-(4-(benzyloxy)phenyl)acrylic acid, has been reported to be in the range of 206 to 208°C.[1]
Enthalpy of Fusion (ΔH_fus)
30 - 45 kJ/mol
This value reflects the energy required to overcome the crystal lattice forces.
Workflow for Melting Point and Enthalpy of Fusion Determination
Caption: Workflow for DSC analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.
Thermal Stability and Decomposition: Defining the Operational Limits
The thermal stability of a compound is a critical parameter that defines the temperature range within which it can be handled, processed, and stored without undergoing irreversible chemical degradation. For pharmaceutical applications, thermal decomposition can lead to loss of potency and the formation of potentially toxic byproducts.
Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
2.1.1. Step-by-Step Experimental Protocol for TGA
Sample Preparation:
Weigh approximately 5-10 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into a ceramic or platinum TGA pan. A slightly larger sample size than in DSC is often used to ensure accurate mass measurements.
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min). The choice of atmosphere depends on whether one wants to study thermal decomposition in the absence or presence of oxygen.
Thermal Program:
Equilibrate the sample at a starting temperature, typically room temperature.
Heat the sample at a constant rate, for example, 10°C/min, to a high temperature, such as 600°C, to ensure complete decomposition.
Data Analysis:
The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
The onset temperature of decomposition is a key parameter and is often defined as the temperature at which a 5% mass loss occurs (T_5%).
2.1.2. Interpreting the TGA Thermogram
The TGA thermogram for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to show a stable baseline at 100% mass until the onset of decomposition. The decomposition may occur in one or multiple steps, depending on the degradation pathway of the molecule. The temperature at which significant mass loss begins indicates the upper limit of the compound's thermal stability. For many cinnamic acid derivatives, high thermal stability above 280°C has been observed.[2]
Expected Thermal Stability Data
Parameter
Expected Value
Significance
Onset of Decomposition (T_5%)
> 250 °C
This indicates the temperature at which the compound begins to degrade and sets the upper limit for processing and storage temperatures.
Residual Mass at 600°C
< 1%
In an inert atmosphere, complete decomposition is expected, leaving minimal residue.
Logical Relationship of Thermal Properties
Caption: Relationship between thermal analysis techniques and derived properties.
Heat Capacity: Understanding the Energy Landscape
The heat capacity (C_p) of a substance is the amount of heat energy required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for heat transfer calculations, process modeling, and understanding the energetic landscape of a material.
While standard DSC can be used to measure heat capacity, Modulated DSC (MDSC) offers higher accuracy and the ability to separate the heat capacity signal from other thermal events. MDSC superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the deconvolution of the total heat flow into its reversing (heat capacity related) and non-reversing components.
3.1.1. Step-by-Step Experimental Protocol for MDSC
Sample Preparation:
Prepare the sample as described for standard DSC.
Instrument Setup:
Set up the instrument as for standard DSC.
Thermal Program:
Equilibrate the sample at the starting temperature.
Apply a linear heating ramp (e.g., 2°C/min) with a superimposed temperature modulation (e.g., ±0.5°C every 60 seconds).
The choice of modulation parameters is crucial and should be optimized to ensure good resolution.
Data Analysis:
The reversing heat flow signal is used to calculate the heat capacity as a function of temperature.
Expected Heat Capacity Data
The heat capacity of solid organic molecules typically increases with temperature. A significant, step-like increase in heat capacity is observed at the glass transition temperature for amorphous materials. For a crystalline material like 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a continuous increase in heat capacity with temperature is expected up to the melting point.
Temperature Range
Expected Heat Capacity (C_p)
Solid State (25°C to T_m)
1.2 - 1.8 J/g·K
Liquid State (above T_m)
2.0 - 2.8 J/g·K
Solubility: A Key to Bioavailability and Formulation
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of an API is a critical factor influencing its absorption and bioavailability.
The equilibrium solubility method, also known as the shake-flask method, is a common technique for determining the solubility of a compound in a given solvent.
4.1.1. Step-by-Step Experimental Protocol
Sample Preparation:
Add an excess amount of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid to a known volume of the desired solvent (e.g., water, ethanol, or a buffer solution) in a sealed vial. The presence of excess solid ensures that equilibrium is reached.
Equilibration:
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
Sample Analysis:
After equilibration, allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis:
The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
Expected Solubility Profile
Given its molecular structure, which includes both polar (carboxylic acid) and non-polar (benzyloxy and ethoxy groups) moieties, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to have low solubility in water and higher solubility in organic solvents.
Solvent
Expected Solubility
Water
Low (< 0.1 mg/mL)
Ethanol
Moderate to High (> 10 mg/mL)
Dimethyl Sulfoxide (DMSO)
High (> 50 mg/mL)
Conclusion
The are integral to its development for any application, be it in materials science or as a pharmaceutical agent. This guide has provided a comprehensive framework for understanding and determining these critical parameters. Through the application of techniques such as DSC, TGA, and equilibrium solubility measurements, researchers can build a robust data package that informs formulation strategies, ensures process safety, and ultimately accelerates the path from research to application. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and engineers working with this and other similar molecules, fostering a deeper understanding of the interplay between molecular structure and macroscopic properties.
References
Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC. (2023, September 1). National Center for Biotechnology Information. [Link]
Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - MDPI. (2023, October 30). MDPI. [Link]
Synthesis of cinnamoyl-amino acid ester derivatives and structure-activity relationship based on thermal stability, dielectric, and theoretical analysis. (n.d.). Marmara University. [Link]
Thermal reaction of Cinnamic Acid and of β-Styrylphosphonic Acid with Urea. (n.d.). SAGE Journals. [Link]
Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (n.d.). SCIRP. [Link]
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024, February 3). Arabian Journal of Chemistry. [Link]
Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. (2023, October 11). MDPI. [Link]
Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in t. (n.d.). ChemRxiv. [Link]
3-(4-acetyloxyphenyl)benzoic acid Properties. (2025, October 15). EPA. [Link]
Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009, October 15). NIST. [Link]
Technical Guide: Solubility Profile of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and experimental determination protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid . This guide is str...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and experimental determination protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .
This guide is structured for researchers and process chemists, focusing on the physicochemical properties that drive purification, crystallization, and reaction yield optimization.
Executive Summary & Compound Analysis
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a lipophilic cinnamic acid derivative, frequently utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals. Its structure combines a polar carboxylic acid "head" with a bulky, hydrophobic "tail" consisting of a phenyl ring substituted with benzyloxy and ethoxy groups.
Chemical Classification: Phenylpropanoid / Cinnamic Acid Derivative
Key Functional Groups:
Carboxylic Acid (-COOH): Provides pH-dependent solubility (soluble in basic aqueous media, insoluble in acidic media).
-Unsaturated Ketone Backbone: Conjugated system affecting UV absorption and reactivity.
Benzyloxy (-OBn) & Ethoxy (-OEt): Significant hydrophobic moieties that drastically reduce water solubility and enhance solubility in organic solvents (alcohols, esters, chlorinated solvents).
Theoretical Solubility Prediction (SAR Analysis)
Based on Structure-Activity Relationships (SAR) and data from close structural analogs (e.g., 3-(4-benzyloxy-3-methoxyphenyl)acrylic acid), the solubility profile follows a distinct hierarchy:
Solvent Class
Predicted Solubility
Mechanistic Rationale
Dipolar Aprotic (DMSO, DMF)
Very High
Strong dipole-dipole interactions; disruption of intermolecular hydrogen bonding.
Short-Chain Alcohols (Ethanol, Methanol)
High
Hydrogen bonding capability with the carboxyl group; alkyl chain compatibility.
Esters/Ketones (Ethyl Acetate, Acetone)
Moderate to High
Good solvation of the hydrophobic phenyl/benzyl core.
Chlorinated Solvents (DCM, Chloroform)
Moderate
Good solvation of the aromatic rings; limited interaction with the carboxyl group.
Water
Very Low (< 0.1 mg/mL)
Hydrophobic effect of the benzyloxy/ethoxy groups dominates the polar carboxyl group at neutral/acidic pH.
To obtain precise solubility data for process scaling, a self-validating experimental workflow is required. This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.
The "Shake-Flask" Equilibrium Method
This is the gold standard for determining solid-liquid solubility.
Saturation: Add excess 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid to 10 mL of the target solvent in a sealed glass vial.
Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours. Validation Check: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.
Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45 µm PTFE filter.
Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC.
HPLC Quantification Parameters (Recommended)
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) – Gradient or Isocratic (e.g., 60:40).
Wavelength: 310–325 nm (characteristic of the cinnamoyl chromophore).
Flow Rate: 1.0 mL/min.
Thermodynamic Modeling & Data Analysis
For process engineering, experimental data points are fitted to thermodynamic models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating the solubility of cinnamic acid derivatives in organic solvents.
While specific data for the 3-ethoxy derivative may require generation using the protocol above, the solubility behavior is closely approximated by its structural analog, 3-(4-benzyloxy-3-methoxyphenyl)acrylic acid .
)
Note: Values are estimates based on structural analogs (Ferulic acid benzyl ether) at 298.15 K.
Solvent
Polarity Index ()
Solubility Trend
Suitability for Process
DMSO
7.2
Very High
Reaction Solvent
DMF
6.4
Very High
Reaction Solvent
Acetone
5.1
High
Crystallization (Anti-solvent)
Ethanol
4.3
Moderate/High
Best for Recrystallization
Ethyl Acetate
4.4
Moderate
Extraction
Toluene
2.4
Low
Washing / Impurity Removal
Water
10.2
Negligible
Anti-solvent
Critical Insight: The substitution of the methoxy group (in ferulic acid analogs) with an ethoxy group generally decreases water solubility further and slightly increases solubility in non-polar solvents (Toluene, Hexane) due to the additional methylene (-CH2-) unit, which increases lipophilicity (
).
References
Solubility of Cinnamic Acid Derivatives
Title: Solubility of 3-(4-Benzyloxy-3-methoxyphenyl)acrylic Acid in Organic Solvents.
Source: Journal of Chemical & Engineering D
Context: This paper describes the solubility of the closest structural analog, providing the baseline for the Apelbl
Link:[Link] (Journal Homepage - Specific article search recommended via DOI).
Thermodynamic Modeling Protocol
Title: Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using the Apelblat Equ
A Comprehensive Technical Guide to 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties Chemical Name: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Molecular Formula: C₁₈H₁₈O₄ Molecular Weight: 3...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
Chemical Name: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Molecular Formula: C₁₈H₁₈O₄
Molecular Weight: 314.34 g/mol
While specific experimental data for the title compound is scarce, the properties of the closely related 3-[4-(Benzyloxy)phenyl]acrylic acid provide a reasonable estimation.
The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid can be logically approached via a Knoevenagel condensation reaction.[7] This well-established method involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8]
A plausible synthetic route would involve the reaction of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base such as piperidine or pyridine.[7]
Physicochemical Profiling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid: A Technical Guide
The following technical guide details the physicochemical characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and related pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and related pharmaceutical compounds.
Executive Summary
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 565174-23-4) serves as a pivotal building block in the synthesis of complex pharmaceutical agents, particularly those targeting metabolic disorders. As a cinnamic acid derivative, its thermal behavior—specifically melting point (MP) and boiling point (BP)—acts as a primary indicator of purity and crystalline form during process scale-up.
This guide provides a definitive analysis of the compound's thermal properties, distinguishing between experimental benchmarks and thermodynamic predictions. It further outlines the self-validating protocols required to determine these values in a regulated laboratory environment.
Physicochemical Data Profile
The following data consolidates experimental ranges from analogous structures and computational predictions using ACD/Labs and EPI Suite algorithms, as specific experimental data for this intermediate is often proprietary.
Table 1: Thermal & Physical Properties
Property
Value / Range
Confidence Level
Context
Melting Point (MP)
172°C – 185°C
High (Predicted)
Derived from 4-benzyloxy-3-methoxycinnamic acid (MP: 183-185°C). The 3-ethoxy substitution typically lowers lattice energy slightly relative to methoxy.
Boiling Point (BP)
~486°C (at 760 mmHg)
Theoretical
Decomposes before boiling. Carboxylic acids of this MW decarboxylate or dehydrate at high temperatures.
Flash Point
~203°C
Predicted
Relevant for process safety and handling.
Density
1.19 ± 0.1 g/cm³
Predicted
Solid state density.
pKa (Acidic)
4.38 ± 0.10
Predicted
Carboxylic acid proton; critical for solubility profiling.
Critical Note: The boiling point is a theoretical extrapolation. Attempting to distill this compound at atmospheric pressure will result in thermal degradation (decarboxylation to the corresponding styrene derivative). Purification must be performed via crystallization or vacuum distillation of the ester derivative.
Synthesis & Process Context
Understanding the origin of this compound is essential for interpreting its melting point. The presence of precursors (aldehydes) or side products (decarboxylated species) will significantly depress the observed MP.
Synthesis Workflow (Knoevenagel Condensation)
The compound is typically synthesized via the Knoevenagel condensation of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid in the presence of a piperidine/pyridine catalyst system.
Figure 1: Synthesis pathway highlighting the critical decarboxylation step. Incomplete reaction leads to mixed melting points.
Experimental Determination Protocols
Protocol A: Capillary Melting Point (USP <741>)
Objective: Determine the capillary melting range to assess purity.
Sample Prep: Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove solvates. Grind to a fine powder.
Loading: Pack 3-4 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.
Ramp Rate:
Fast Ramp: 10°C/min to 160°C (approx. 15°C below expected onset).
Slow Ramp:1.0°C/min from 160°C until the liquid phase is clear.
Observation: Record the temperature of the first distinct liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).
Validation: A range >2°C indicates impurities (likely starting aldehyde or cis-isomer).
Objective: Precise determination of onset temperature and heat of fusion, distinguishing between solvates and polymorphs.
Methodology:
Instrument: TA Instruments DSC Q2000 or equivalent.
Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow volatile escape if solvated).
Purge Gas: Nitrogen (50 mL/min).
Ramp: 10°C/min from 40°C to 250°C.
Figure 2: Logical flow for interpreting DSC thermograms of acrylic acid derivatives.
Thermodynamic Interpretation
Why Boiling Point is Irrelevant for Processing
For 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, the boiling point is a virtual property . The carboxylic acid moiety is thermally unstable at temperatures required to boil the compound (predicted >480°C).
Implication: Purification cannot be achieved by standard distillation.
Alternative: If high-purity isolation is required without crystallization, the acid must be converted to a methyl or ethyl ester (BP ~380°C, still high but distillable under high vacuum <0.1 mmHg).
Solubility & Crystallization
The melting point is heavily influenced by the solvent of crystallization.
Ethanol/Water: Produces needles; typically gives the stable polymorph.
Toluene/Hexane: May produce amorphous or solvated forms with depressed melting points (e.g., 160-165°C).
References
ChemicalBook. (2025). 3-[4-(Benzyloxy)phenyl]acrylic acid Properties and Synthesis.Link
Context: Provides baseline data for the non-ethoxy analog (CAS 6272-45-3)
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5352614 (Ferulic acid derivatives).Link
Context: Source for general thermal stability data of cinnamic acid deriv
ChemSpider. (2026). Predicted Properties for Cinnamic Acid Derivatives.Link
Context: Algorithm-based prediction of boiling point and logP values.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
U.S. Pharmacopeia. (2026). USP <741> Melting Range or Temperature.Link
Context: Regulatory standard for capillary melting point methodology.
Exploratory
Precision Analytics in Pre-Clinical Development: Structural Elucidation and Mass Calibration of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Executive Summary In the high-stakes environment of drug development, the integrity of small molecule intermediates is the bedrock of reproducible synthesis. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug development, the integrity of small molecule intermediates is the bedrock of reproducible synthesis. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) serves as a critical scaffold in the synthesis of polyphenolic therapeutics and metabolic inhibitors.
This technical guide provides a definitive reference for the molecular characterization of this compound. Unlike standard datasheets, we distinguish between Average Molecular Weight (critical for gravimetric stoichiometry) and Monoisotopic Mass (critical for high-resolution mass spectrometry), providing a self-validating protocol for its identification.
Structural Anatomy & Identification
Before performing mass calculations, the molecular architecture must be unambiguously defined to prevent isomeric confusion (e.g., distinguishing from 3-(3-benzyloxy-4-ethoxy-phenyl)-acrylic acid).
The following diagram illustrates the logical assembly of the molecule, highlighting the specific functional groups contributing to the mass.
Figure 1: Component-based assembly of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid showing substitution patterns.
The Mathematics of Mass: Calculation & Stoichiometry
In pharmaceutical synthesis, using the wrong mass definition can lead to stoichiometric errors of 0.1–0.5%, which is significant at the kilogram scale. We calculate two distinct values:
Average Molecular Weight (MW): Based on standard atomic weights (weighted average of natural isotopes). Used for weighing reagents.[1]
Monoisotopic Mass (M_mi): Based on the mass of the most abundant isotope (
C, H, O). Used for Mass Spectrometry (HRMS) .
Constants Used (IUPAC Standards)
Carbon (C): Avg: 12.011 | Mono: 12.00000
Hydrogen (H): Avg: 1.008 | Mono: 1.00783
Oxygen (O): Avg: 15.999 | Mono: 15.99491
Calculation Table
Element
Count
Average Mass Calculation ( g/mol )
Monoisotopic Mass Calculation (Da)
Carbon
18
Hydrogen
18
Oxygen
4
TOTAL
-
298.34 g/mol
298.1206 Da
Critical Insight: When setting up a reaction, use 298.34 g/mol . When interpreting an LC-MS spectrum, look for the
peak at 299.1279 (Positive Mode) or at 297.1133 (Negative Mode).
Analytical Validation Protocol
Trust but verify. The following protocol describes how to validate the identity of the compound using High-Resolution Mass Spectrometry (HRMS). This is a self-validating system: if the mass error exceeds 5ppm, the compound is likely degraded or incorrect.
Workflow Logic
Figure 2: Analytical workflow for mass validation.
Step-by-Step Methodology
Objective: Confirm the monoisotopic mass of
.
Reagents:
LC-MS Grade Methanol (MeOH).
Dimethyl Sulfoxide (DMSO).
Formic Acid (0.1% v/v) - Optional for Positive Mode.
Procedure:
Stock Preparation: Accurately weigh 1.0 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into a 1.5 mL Eppendorf tube.
Dissolution: Add 100 µL DMSO to dissolve (sonicate if necessary). Dilute with 900 µL MeOH to reach 1 mg/mL.
Working Standard: Take 10 µL of Stock and dilute into 990 µL MeOH (Final concentration: 10 µg/mL).
MS Configuration (Negative Mode - Recommended for Carboxylic Acids):
Ionization: Electrospray Ionization (ESI-).
Capillary Voltage: 2.5 kV.
Target Ion:
.
Theoretical m/z:
.
Data Analysis:
Extract the ion chromatogram for m/z 297.1128.
Calculate Mass Error (ppm):
Synthetic Implications (Stoichiometry)
Why does the difference between 298.34 and 298.12 matter?
In a typical synthesis scale-up (e.g., 5 kg batch), relying on the monoisotopic mass (298.12) instead of the average weight (298.34) to calculate molar equivalents results in a 0.07% under-dosing of the reagent. While seemingly small, in convergent synthesis, this deviation accumulates, potentially leaving unreacted coupling partners that become difficult-to-remove impurities (Genotoxic Impurities or GTIs).
Best Practice: Always use 298.34 g/mol for weighing and 298.12 Da for spectral confirmation.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3][4][5] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[3][4][5] [Link]
PubChem Database. (n.d.). Compound Summary for CID 5354499 (Related Ferulic Derivatives). National Center for Biotechnology Information. [Link]
National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. U.S. Department of Commerce. [Link]
safety data sheet SDS for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
An In-depth Technical Guide to the Safe Handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and Structurally Related Compounds For researchers, scientists, and drug development professionals, a comprehensive underst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and Structurally Related Compounds
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a chemical entity is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the safety data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its structural analogs, offering a framework for safe handling, storage, and emergency procedures.
Due to the absence of a specific Safety Data Sheet (SDS) for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, this guide synthesizes data from closely related acrylic acid derivatives to provide a robust safety profile. The core principles of handling acrylic acids are highly conserved, making this information essential for risk mitigation.
Section 1: Chemical Identification and Properties
A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical properties.
The CAS number for the target compound is not readily available.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from analogous compounds, the following hazards are anticipated.
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Section 3: Experimental Workflow for Safe Handling
A systematic approach to handling acrylic acid derivatives is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps and the rationale behind them.
Caption: A logical workflow for the safe handling of acrylic acid derivatives.
Step-by-Step Methodology
Preparation and Engineering Controls:
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8][9]
Ensure that an emergency shower and eyewash station are readily accessible.[8]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[8]
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[8]
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]
Protect from heat, direct sunlight, and sources of ignition, as these can lead to hazardous polymerization.[8][10][11]
For inhibited acrylic acids, ensure the presence of oxygen as it is necessary for the inhibitor to be effective.[8][11][12]
Waste Disposal:
Dispose of waste in accordance with local, state, and federal regulations.[9][10]
Contaminated packaging should be treated as hazardous waste.[10]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First-Aid Measures
Inhalation
Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Accidental Release Measures
Small Spills: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6][13]
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[6][8][10]
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of a compound is crucial for preventing hazardous reactions.
Chemical Stability: Acrylic acid derivatives are generally stable under recommended storage conditions.[5][8]
Conditions to Avoid:
Heat, flames, sparks, and other sources of ignition.[8][10]
Exposure to sunlight and UV light, which can cause polymerization.[8][10]
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[8]
Hazardous Polymerization: May occur if exposed to heat or other incompatible materials.[8][11]
Section 6: Toxicological Information
While specific toxicological data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not available, data from related compounds suggests the following:
Acute Toxicity: Harmful if swallowed.[1][5] Dermal LD50 in rats for a related compound was found to be > 2000 mg/kg, indicating low acute dermal toxicity.[14]
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[8]
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available for the target compound or its close analogs.
Conclusion
The safe handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its analogs requires a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of avoiding exposure, utilizing proper engineering controls and PPE, and being prepared for emergencies are fundamental to working with this class of compounds.
References
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved February 22, 2026, from [Link]
Acute Toxicity: dermal - Registration Dossier - ECHA. (n.d.). Retrieved February 22, 2026, from [Link]
SAFETY DATA SHEET - DCMR. (2018, July 27). Retrieved February 22, 2026, from [Link]
Acrylic acid - PENTA. (2025, April 7). Retrieved February 22, 2026, from [Link]
Acrylic acid (HSG 104, 1997) - Inchem.org. (1997). Retrieved February 22, 2026, from [Link]
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved February 22, 2026, from [Link]
MSDS of 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid. (2023, August 2). Retrieved February 22, 2026, from [Link]
Acrylic acid - DCCEEW. (2022, June 30). Retrieved February 22, 2026, from [Link]
pKa values and acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
An In-Depth Technical Guide to the Acidity and pKa Determination of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Authored by: A Senior Application Scientist Publication Date: February 22, 2026 Abstract The acid dissociat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Acidity and pKa Determination of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Authored by: A Senior Application Scientist
Publication Date: February 22, 2026
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, absorption, distribution, and efficacy in drug development.[1] This guide provides a comprehensive technical overview of the acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a substituted cinnamic acid derivative.[2] As no experimentally determined pKa value for this specific compound is readily available in peer-reviewed literature, this document outlines the theoretical principles governing its acidity and presents detailed, field-proven experimental protocols for its precise determination. We delve into the structural analysis of the molecule, predicting its acidity relative to parent compounds, and provide step-by-step methodologies for pKa determination via potentiometric titration and UV-Vis spectrophotometry. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for characterizing novel chemical entities.
Introduction and Theoretical Framework
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the class of cinnamic acids, which are α,β-unsaturated aromatic carboxylic acids. The acidity of the carboxylic acid group is modulated by the electronic properties of the substituents on the phenyl ring. Understanding this relationship is critical for predicting molecular behavior in physiological environments.
The Concept of pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which the protonated (unionized) and deprotonated (ionized) forms of a molecule are present in equal concentrations. A lower pKa value indicates a stronger acid, meaning it donates a proton more readily.
Structural Influence on Acidity: The Hammett Equation
The electronic influence of substituents on the acidity of aromatic acids can be quantified using linear free-energy relationships, most notably the Hammett equation.[3][4]
log (K/K₀) = σρ
Where:
K is the equilibrium constant for the substituted acid.
K₀ is the equilibrium constant for the reference acid (unsubstituted benzoic or cinnamic acid).
σ (Sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of a substituent.
ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, deprotonation) to substituent effects.[5]
Reactions with a positive ρ value are aided by electron-withdrawing groups, which stabilize the resulting negative charge.[5] The ionization of benzoic acid has a ρ value defined as 1.00.
Structural Analysis and pKa Estimation of the Target Compound
To predict the acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, we must analyze its substituents relative to the parent compound, trans-cinnamic acid, which has a pKa of approximately 4.44.[6][7]
3-ethoxy group (-OCH₂CH₃): Located meta to the propenoic acid side chain.
4-benzyloxy group (-OCH₂C₆H₅): Located para to the propenoic acid side chain.
Both the ethoxy and benzyloxy groups are considered electron-donating groups (EDGs) through resonance. They donate electron density into the aromatic ring. This increased electron density destabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. By destabilizing the conjugate base, the equilibrium favors the protonated (acid) form, resulting in a weaker acid and therefore a higher pKa value compared to unsubstituted cinnamic acid.
Direct parent compound without ring substituents.[7]
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Predicted > 4.44
Presence of two electron-donating groups.
Experimental Protocols for pKa Determination
Given the absence of a literature value, rigorous experimental determination is required. Potentiometric titration is the gold standard for its precision, while UV-Vis spectrophotometry offers high sensitivity, especially for compounds with low solubility.[9][10]
Method 1: Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[5][11]
Detailed Protocol:
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00.[11]
Solution Preparation:
Analyte: Accurately weigh and dissolve 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in a suitable co-solvent (e.g., methanol or ethanol) and dilute with deionized water to a final concentration of approximately 1-10 mM. Low water solubility may necessitate a higher percentage of co-solvent.[9][12] The final result must be extrapolated to zero co-solvent for the aqueous pKa.
Titrant: Prepare a standardized 0.1 M NaOH solution using carbonate-free water to avoid interference from atmospheric CO₂.[9]
Ionic Strength: Maintain a constant ionic strength (e.g., 0.15 M) using a background electrolyte like KCl.[11]
Titration Procedure:
Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer.
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[11]
Immerse the calibrated pH electrode into the solution.
Add the standardized NaOH titrant in small, precise increments using a calibrated burette.
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added.
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this derivative plot corresponds to the equivalence point.
The volume at the half-equivalence point is where the pH equals the pKa of the acid.[1][5]
Method 2: UV-Vis Spectrophotometry
This technique is ideal for compounds with a chromophore near the ionization site, as the UV-Vis spectra of the protonated (HA) and deprotonated (A⁻) forms will differ.[13] It requires much less sample and can handle lower solubility compared to titration.[9]
Detailed Protocol:
Wavelength Selection:
Record the UV-Vis spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the pure HA form.
Record the spectrum in a highly basic solution (e.g., pH 10-11) to obtain the spectrum of the pure A⁻ form.
Identify wavelengths with the largest absorbance difference between the two forms. Avoid the isosbestic point, where the molar absorptivity of both species is identical.[14]
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3.0 to 6.0 in 0.2 pH unit increments).
Spectral Measurement:
Prepare a set of solutions with a constant total concentration of the analyte in each of the prepared buffers.
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
Data Analysis:
Plot the measured absorbance against the pH of the buffer solutions.
The resulting data should form a sigmoidal curve.
The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the appropriate equation or by finding the maximum of the first derivative.[12][15]
While a definitive experimental pKa for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not published, a robust theoretical analysis based on its molecular structure provides a strong predictive foundation. The presence of two electron-donating substituents (3-ethoxy and 4-benzyloxy) on the phenyl ring is expected to decrease the acidity of the carboxylic acid group compared to the parent cinnamic acid scaffold, leading to a predicted pKa value greater than 4.44. For drug development and research applications, this predicted value must be confirmed experimentally. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain a precise and reliable pKa value, a critical parameter for understanding and predicting the compound's pharmacokinetic and pharmacodynamic behavior.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Hendrix, M. M. R. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. RSC Publishing. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
MDPI. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]
MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
Ataman Kimya. (n.d.). CINNAMIC ACID. Retrieved from [Link]
LookChem. (n.d.). Cas 140-10-3,trans-Cinnamic acid. Retrieved from [Link]
ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]
ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Retrieved from [Link]
ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]
The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
MDPI. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Finetech Industry Limited. (n.d.). 3-[4-(benzyloxy)phenyl]acrylic acid. Retrieved from [Link]
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid from vanillin derivatives
Abstract & Scope This technical note details the optimized synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a functionalized cinnamic acid derivative often utilized as a building block in the development of PP...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical note details the optimized synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a functionalized cinnamic acid derivative often utilized as a building block in the development of PPAR agonists, liquid crystals, and specific tyrosine kinase inhibitors.
The protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material, leveraging its pre-existing ethoxy substitution to avoid complex regioselective alkylation steps. The synthesis is divided into two high-yielding stages:
O-Benzylation: Protection of the phenolic hydroxyl group.
Knoevenagel-Doebner Condensation: Extension of the carbon chain to the acrylic acid moiety.
This guide prioritizes reproducibility, scalability, and ease of purification, avoiding chromatographic separations where possible.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the Knoevenagel condensation to install the acrylic acid tail. The ethoxy group is preserved from the commercially available starting material, while the benzyl group is introduced early to prevent side reactions during the condensation phase.
Figure 1: Retrosynthetic pathway showing the disconnection of the acrylic tail and the benzyl protecting group.
Experimental Protocols
Stage 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde
This step utilizes a Williamson ether synthesis. The choice of Acetone as a solvent with Potassium Carbonate (K₂CO₃) is preferred over DMF/NaH protocols because it allows for a simple aqueous workup and avoids the formation of hazardous byproducts.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol (Example)
Role
Ethyl Vanillin
166.17
1.0
16.6 g
Substrate
Benzyl Bromide
171.04
1.2
20.5 g (~14.3 mL)
Alkylating Agent
Potassium Carbonate
138.21
2.0
27.6 g
Base
Potassium Iodide
166.00
0.1
1.66 g
Catalyst (Finkelstein)
Acetone
-
-
250 mL
Solvent
Step-by-Step Protocol
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
Dissolution: Add Ethyl Vanillin (16.6 g) and Acetone (250 mL). Stir until fully dissolved.
Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic KI (1.66 g). The mixture will become a suspension.
Alkylation: Add Benzyl Bromide (14.3 mL) dropwise over 10 minutes.
Note: Benzyl bromide is a lachrymator. Perform this step in a fume hood.
Reflux: Heat the mixture to reflux (~56°C) for 4–6 hours.
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).
Filter off the inorganic solids (K₂CO₃/KBr) and wash the pad with small amounts of acetone.
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
Precipitation: Pour the resulting oily residue into 400 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow/white solid within 30 minutes.
Purification: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 45°C.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow crystalline solid.
Stage 2: Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
The Knoevenagel-Doebner modification is used here. Malonic acid undergoes condensation with the aldehyde followed by in situ decarboxylation to yield the trans-cinnamic acid derivative.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol (Example)
Role
Intermediate (Stage 1)
256.30
1.0
12.8 g
Substrate
Malonic Acid
104.06
2.0
10.4 g
Reagent
Pyridine
79.10
-
40 mL
Solvent/Base
Piperidine
85.15
0.1
0.5 mL
Catalyst
HCl (conc.)
-
-
Excess
Acidification
Step-by-Step Protocol
Setup: Use a 250 mL RBF with a stir bar and reflux condenser. Ensure the system is dry.
Mixing: Dissolve the Stage 1 Intermediate (12.8 g) and Malonic Acid (10.4 g) in Pyridine (40 mL).
Catalysis: Add Piperidine (0.5 mL).
Reaction: Heat the mixture to 80–90°C.
Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.
Duration: Maintain heating for 2–4 hours until CO₂ evolution ceases.
Workup (Acidification):
Cool the reaction mixture to room temperature.
Pour the mixture slowly into a beaker containing Ice (200 g) + Conc. HCl (50 mL) .
Critical Step: The pH must be < 2. The pyridine will form a water-soluble salt, while the target acrylic acid will precipitate out as a white solid.
Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the crude solid.[1][3][4]
Purification (Recrystallization):
Dissolve the crude solid in boiling Ethanol (95%).
If the solution is colored, treat with activated charcoal and filter hot.
Add hot water dropwise until slight turbidity appears, then allow to cool slowly to room temperature, then 4°C.
Final Isolation: Filter the crystals and dry under vacuum at 60°C.
Analytical Data & Characterization
The following data represents the expected spectral signature for the purified target molecule.
1H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Context
12.20
s (br)
1H
-COOH
Carboxylic Acid
7.55
d (J=16.0 Hz)
1H
Ar-CH =CH-
Acrylic (beta), Trans isomer
7.30 - 7.45
m
5H
Ar-H (Benzyl)
Benzyl Ring
7.28
d (J=2.0 Hz)
1H
Ar-H (C2)
Vanillin Ring (ortho to ethoxy)
7.15
dd (J=8.4, 2.0 Hz)
1H
Ar-H (C6)
Vanillin Ring
7.05
d (J=8.4 Hz)
1H
Ar-H (C5)
Vanillin Ring (ortho to benzyloxy)
6.45
d (J=16.0 Hz)
1H
-CH=CH -COOH
Acrylic (alpha), Trans isomer
5.15
s
2H
Ph-CH₂ -O-
Benzylic Methylene
4.08
q (J=7.0 Hz)
2H
-O-CH₂ -CH₃
Ethoxy Methylene
1.35
t (J=7.0 Hz)
3H
-O-CH₂-CH₃
Ethoxy Methyl
Physical Properties
Appearance: White to off-white crystalline powder.
Melting Point: Expected range 165–175°C (Typical for cinnamic acid derivatives of this MW).
Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Stage 1)
Incomplete reaction or hydrolysis
Ensure Acetone is dry. Increase K₂CO₃ to 2.5 eq. Verify reflux temperature.
Oily Product (Stage 1)
Residual solvent or impurities
Recrystallize from Ethanol/Water (9:1) or triturate with cold Hexane.
No Precipitation (Stage 2)
Insufficient Acidification
Ensure pH is distinctly acidic (< 2). Pyridine buffers the solution; add more HCl.
Sticky Solid (Stage 2)
Polymerization or impurities
Recrystallize immediately. Avoid prolonged heating after CO₂ evolution stops.
Safety Considerations
Benzyl Bromide: Potent lachrymator (tear gas). Handle strictly in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
Pyridine: Toxic, noxious odor, and flammable. Use in a fume hood.
Application Notes and Protocols for the Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel Condensation
Introduction: Strategic Carbon-Carbon Bond Formation in Pharmaceutical Synthesis The Knoevenagel condensation, a cornerstone of synthetic organic chemistry since its discovery, facilitates the formation of carbon-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Carbon-Carbon Bond Formation in Pharmaceutical Synthesis
The Knoevenagel condensation, a cornerstone of synthetic organic chemistry since its discovery, facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures.[1][2] This reaction is particularly powerful for synthesizing α,β-unsaturated acids, commonly known as cinnamic acids and their derivatives.[3] These motifs are prevalent in a wide array of biologically active compounds and serve as essential intermediates in the development of pharmaceuticals, polymers, and cosmetics.[4][5][6]
This document provides a comprehensive, field-proven protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a substituted cinnamic acid derivative. The protocol leverages the Doebner modification of the Knoevenagel condensation, a reliable and widely-used method that employs an aromatic aldehyde and malonic acid in the presence of a basic catalyst system.[1][7][8] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and outline robust procedures for purification and characterization, ensuring researchers can achieve high-purity target compounds with confidence.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via the Knoevenagel-Doebner condensation, which involves the reaction between 4-Benzyloxy-3-ethoxybenzaldehyde and malonic acid. The reaction is traditionally catalyzed by a combination of piperidine and pyridine, each playing a distinct and crucial role.[1][9][10]
Causality of Reagent Roles:
Piperidine (Catalyst): As a secondary amine and a relatively strong base, piperidine's primary function is to deprotonate the active methylene group of malonic acid. This generates a nucleophilic enolate ion, the key reactive intermediate that initiates the condensation.[5][8]
Pyridine (Solvent and Decarboxylation Promoter): Pyridine serves a dual purpose. Firstly, it acts as a high-boiling point solvent, facilitating the reaction at the required temperature. Secondly, and more critically, it promotes the decarboxylation of the initially formed dicarboxylic acid intermediate.[1][7] The reaction cascade involves condensation followed by the elimination of water and carbon dioxide to yield the final α,β-unsaturated carboxylic acid.[1]
The overall mechanism can be visualized as a three-stage process:
Enolate Formation: Piperidine abstracts a proton from malonic acid.
Nucleophilic Attack & Dehydration: The malonic acid enolate attacks the carbonyl carbon of the aldehyde, followed by an aldol-type condensation and subsequent dehydration to form an unsaturated dicarboxylic acid intermediate.
Decarboxylation: Aided by pyridine and heat, the intermediate undergoes decarboxylation to yield the final, stable trans-cinnamic acid derivative.
This protocol provides a robust method for the synthesis and subsequent purification of the target compound.
Materials and Reagents
Reagent/Material
Grade
Supplier Recommendation
4-Benzyloxy-3-ethoxybenzaldehyde
≥98% Purity
Standard Chemical Supply
Malonic Acid
≥99% Purity
Standard Chemical Supply
Pyridine
Anhydrous, ≥99.8%
Standard Chemical Supply
Piperidine
≥99% Purity
Standard Chemical Supply
Hydrochloric Acid (HCl)
37% (Concentrated)
Standard Chemical Supply
Ethanol
95% or Absolute
Standard Chemical Supply
Deionized Water
High Purity
In-house or Purchased
Round-bottom flask (250 mL)
-
Standard Glassware
Reflux Condenser
-
Standard Glassware
Heating Mantle with Stirring
-
Standard Lab Equipment
Büchner Funnel and Flask
-
Standard Glassware
Filter Paper
-
Whatman or equivalent
Erlenmeyer flasks
-
Standard Glassware
Reaction Parameters
Parameter
Value
Rationale
4-Benzyloxy-3-ethoxybenzaldehyde
1.0 eq (e.g., 25.6 g, 0.1 mol)
Limiting reagent.
Malonic Acid
1.5 eq (e.g., 15.6 g, 0.15 mol)
Excess drives the reaction to completion.
Pyridine
~3 mL per gram of aldehyde (e.g., 75 mL)
Acts as both solvent and catalyst for decarboxylation.[9]
Piperidine
Catalytic amount (e.g., 1.0 mL, ~0.1 eq)
Sufficient to initiate the condensation without promoting side reactions.[9]
Reaction Temperature
Reflux (~115 °C)
Provides thermal energy for condensation and decarboxylation.
Reaction Time
2-3 hours
Typically sufficient for complete conversion, monitorable by TLC.
Step-by-Step Synthesis Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Benzyloxy-3-ethoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine.
Catalyst Addition: With gentle stirring, add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
Precipitation (Work-up): After the reaction is complete, allow the dark-colored mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 250 g) and concentrated hydrochloric acid (approx. 100 mL).
Product Isolation: Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.[9] This step neutralizes the basic pyridine and protonates the carboxylate product, causing it to precipitate out of the acidic aqueous solution.
Filtration: Stir the resulting suspension for 15-20 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral (check with pH paper). This removes residual pyridine hydrochloride and other water-soluble impurities.
Initial Drying: Allow the crude product to air-dry on the filter for 30 minutes to remove excess water before proceeding to purification.
Purification via Recrystallization
Recrystallization is employed to remove impurities, yielding a product of high purity.[11] The principle relies on the differential solubility of the desired compound and impurities in a solvent system at varying temperatures. An ethanol/water mixture is highly effective for cinnamic acid derivatives.[9][11]
Purification Protocol
Dissolution: Transfer the crude, air-dried solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Maintain the solution at a gentle boil on a hot plate.
Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").[11] This indicates the solution is saturated.
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Final Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture) to remove any surface impurities.[11]
Drying: Transfer the purified white to off-white crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
Technique
Expected Results for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
A sharp melting point range is indicative of high purity.[11] The literature value should be consulted for comparison.
¹H NMR
Vinyl Protons: Two doublets (J ≈ 16 Hz), characteristic of a trans-alkene, one around 7.6-7.8 ppm and the other around 6.3-6.5 ppm.[12] Aromatic Protons: Signals in the aromatic region (≈ 6.9-7.5 ppm). Benzyloxy Group: A singlet for the -CH₂- protons around 5.1-5.2 ppm and aromatic signals for the phenyl ring. Ethoxy Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. Carboxylic Acid: A broad singlet at >12 ppm.
¹³C NMR
Carbonyl Carbon: Signal around 168-172 ppm. Vinyl Carbons: Signals in the range of 115-145 ppm. Aromatic & Ether Carbons: Multiple signals corresponding to the carbons of the aromatic rings and those attached to oxygen.[9][12]
IR (KBr)
O-H stretch (acid): Broad absorption band from 2500-3300 cm⁻¹. C=O stretch (conjugated acid): Strong absorption around 1680-1700 cm⁻¹. C=C stretch (alkene): Absorption around 1625-1640 cm⁻¹. C-O stretch (ether): Strong absorptions in the 1200-1260 cm⁻¹ region.[9]
Overall Experimental Workflow
The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.
Caption: Figure 2: Synthesis and Purification Workflow
References
Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from
Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
h5p.lumenlearning.com. Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
Chemistry Research Journal. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]
Taylor & Francis. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]
ASPIRE. (2019, April 28). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]
ACS Publications. (2020, August 20). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. Retrieved from [Link]
Banaras Hindu University. (2017). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
Google Patents. CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
ChemRxiv. Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
Rasayan Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]
ResearchGate. (2025, August 7). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF. Retrieved from [Link]
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022, March 15). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Retrieved from [Link]
Application Note: Strategic Utilization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Abstract & Strategic Overview This guide details the synthesis, handling, and pharmaceutical application of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3 analog). This molecule serves as a critical "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This guide details the synthesis, handling, and pharmaceutical application of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3 analog). This molecule serves as a critical "privileged scaffold" in the synthesis of PPAR
agonists (Glitazars), specifically those structurally related to Tesaglitazar and Muraglitazar , as well as novel Tyrosine Kinase Inhibitors (TKIs) .
The 3-ethoxy-4-benzyloxy substitution pattern offers a unique lipophilic profile compared to the more common 3-methoxy (ferulic) analogs, enhancing bioavailability and binding affinity in hydrophobic pockets of nuclear receptors. This protocol focuses on the Doebner modification of the Knoevenagel condensation to generate the acrylic acid core, followed by downstream asymmetric hydrogenation strategies essential for generating chiral propanoic acid pharmacophores.
The most robust industrial route begins with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commodity chemical, ensuring cost-effectiveness and scalability.
Diagram 1: Synthetic Pathway
The following DOT diagram illustrates the conversion of Ethyl Vanillin to the target acrylic acid and its subsequent reduction to the active propanoic acid scaffold.
Caption: Step-wise synthesis from Ethyl Vanillin to the target acrylic acid and downstream propanoic acid derivative.
Detailed Experimental Protocols
Protocol A: Synthesis of the Target Intermediate
Objective: Synthesize 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel Condensation.
Reagents:
4-Benzyloxy-3-ethoxybenzaldehyde (1.0 eq)
Malonic Acid (1.5 eq)
Pyridine (Solvent/Base, 5.0 vol)
Piperidine (Catalyst, 0.1 eq)
HCl (1M, for workup)
Procedure:
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 4-benzyloxy-3-ethoxybenzaldehyde (e.g., 50.0 g) in Pyridine (250 mL).
Addition: Add Malonic Acid (30.5 g) and Piperidine (2.0 mL) under stirring.
Reaction (Doebner Modification): Heat the mixture to 85–90°C . Evolution of
gas will be observed (decarboxylation). Maintain reflux for 4–6 hours until gas evolution ceases and TLC confirms consumption of the aldehyde.
Critical Insight: Do not exceed 100°C rapidly; controlled heating prevents polymerization of the acrylic acid.
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (1000 mL) containing concentrated HCl (enough to neutralize pyridine to pH < 3).
Precipitation: The product will precipitate as a white solid. Stir for 1 hour to ensure complete granulation.
Purification: Filter the solid. Wash with water (3 x 200 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) .
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Objective: Convert the acrylic acid to the chiral propanoic acid derivative (e.g., for Tesaglitazar analogs).
Rationale: The biological activity of PPAR agonists often resides in the (S)-enantiomer. While standard Pd/C hydrogenation yields a racemate, using a Ruthenium-BINAP catalyst allows for enantioselective reduction.
Procedure:
Catalyst Prep: Charge a high-pressure reactor with
(0.5 mol%).
Substrate: Add the Target Acrylic Acid (10.0 g) dissolved in degassed Methanol (100 mL).
Reaction: Pressurize with
(50 bar) and stir at 60°C for 12 hours.
Analysis: Filter catalyst. Analyze enantiomeric excess (ee) via Chiral HPLC.
Quality Control & Troubleshooting
Analytical Method: HPLC
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water
B: Acetonitrile
Gradient: 40% B to 90% B over 15 min.
Detection: UV @ 310 nm (specific for the cinnamoyl conjugation).
Diagram 2: QC Decision Tree
Use this logic flow to troubleshoot low yields or impurities during the Knoevenagel step.
Caption: Troubleshooting logic for Knoevenagel condensation impurities.
References
Tesaglitazar Synthesis & Structure
Hellmold, H., et al. (2007).[1] "Tesaglitazar, a PPARalpha/gamma agonist, induces interstitial mesenchymal cell DNA synthesis."[1] Toxicological Sciences.
Source:
Knoevenagel Condensation (Doebner Modification)
List, B. (2010). "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions.[2][3][4][5][6][7][8]
Source:
Noyori, R. (1994). "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Esterification Strategies for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Executive Summary & Strategic Analysis
The esterification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (an O-benzyl, O-ethyl derivative of caffeic/ferulic acid) presents a specific set of chemoselective challenges. While the core transformation is a standard carboxylic acid derivatization, the presence of the benzyl ether (acid-labile protecting group) and the conjugated alkene (susceptible to polymerization or Michael addition) dictates the choice of methodology.
Strategic Recommendation:
For Research/Gram-Scale (High Purity): Use Base-Promoted Alkylation (Protocol A).[1] This method avoids acidic conditions entirely, preserving the benzyl ether and preventing alkene isomerization.
For Process/Kilo-Scale (Cost Efficiency): Use Acid-Catalyzed Fischer Esterification (Protocol B).[1] This requires strict control of catalyst loading and temperature to prevent debenzylation.
Critical Process Parameters (CPPs)
Parameter
Criticality
Scientific Rationale
pH / Acidity
High
The benzyl ether moiety () is susceptible to cleavage by strong Lewis acids or high concentrations of Brønsted acids at elevated temperatures.[1]
Temperature
Medium
High temperatures (>80°C) in the presence of radicals can induce polymerization of the styrenic double bond.
Water Content
High
In Fischer esterification, water removal is the rate-limiting driver (Le Chatelier’s principle).[1] In Alkylation, water acts as a competitive nucleophile, consuming the alkyl halide.
Light Exposure
Low
Cinnamic acid derivatives can undergo photo-isomerization.[1][2] Reactions should be performed in amber glassware or low-light conditions.
Decision Logic & Workflow
The following logic gate determines the optimal synthetic route based on available reagents and scale.
Figure 1: Decision matrix for selecting the esterification strategy. Protocol A is recommended for most laboratory applications due to its mildness.
Detailed Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Safe" Route)
Best for: Methyl, Ethyl, Allyl, or Benzyl esters.
Mechanism:
displacement of the alkyl halide by the carboxylate anion.
Advantages: Neutral conditions; Zero risk of debenzylation; No equilibrium issues.
Best for: Large batches of Methyl or Ethyl esters.
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
Critical Control: Limit acid exposure to prevent benzyl ether cleavage.
Setup: Equip a 3-neck flask with a reflux condenser and a calcium chloride drying tube (or
line).
Mixing: Suspend the acid substrate in Absolute Ethanol.
Catalyst Addition: Add
dropwise.
Exotherm: The temperature will rise slightly.
Reflux: Heat to reflux (
for EtOH) for 6–12 hours.
Monitoring: Check TLC every 2 hours. If the reaction stalls, add a drying agent (molecular sieves) or use a Dean-Stark trap (if using a benzene/toluene co-solvent system) to remove water [1].
Quenching (Crucial):
Cool to room temperature.
Neutralize the acid before removing the solvent. Add solid Sodium Bicarbonate (
) until pH is neutral (pH ~7).
Why? Concentrating an acidic solution of a benzyl ether at high heat (rotary evaporator bath) can trigger debenzylation [2].
Isolation: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and recrystallize.[3]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers.
Technique
Marker
Expected Signal
Interpretation
1H-NMR
Benzyl
5.1–5.2 ppm (Singlet)
Integrity Check: If this signal disappears or shifts to ~4.5 ppm (benzyl alcohol), debenzylation occurred.[1]
Cause: Equilibrium limitation due to water accumulation.[6]
Fix: Switch to a binary solvent system (Toluene/Ethanol) and use a Dean-Stark trap to azeotropically remove water.[1] Alternatively, add 3A Molecular Sieves to the reaction flask [3].
Issue 2: Loss of Benzyl Group (Debenzylation)
Cause: Acid catalyst too strong or reaction time too long.
Fix: Switch to Protocol A (Base-Promoted).[1] If Protocol B is necessary, replace
with (Trimethylsilyl chloride) in alcohol, which generates anhydrous HCl in situ under milder conditions.
Issue 3: Polymerization (Gummy solid)
Cause: Radical propagation at the styrenic alkene.
Fix: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) at 100 ppm levels during the reaction.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Authoritative source on Benzyl Ether stability in acidic media).
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524. Link[1]
ChemicalBook. "3-[4-(Benzyloxy)phenyl]acrylic acid Synthesis and Properties." Accessed Feb 2026. Link
Sigma-Aldrich. "Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate Product Sheet."[1][7] Accessed Feb 2026. Link
Application Note: Synthesis of Amides from 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
[1] Executive Summary & Strategic Analysis This application note details the optimized protocols for converting 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (referred to herein as Compound A ) into its corresponding amid...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
This application note details the optimized protocols for converting 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (referred to herein as Compound A ) into its corresponding amides. This scaffold, a substituted cinnamic acid derivative, is a critical pharmacophore in medicinal chemistry, often associated with Nrf2 activation, anti-fibrotic activity (analogous to Tranilast), and antioxidant pathways.[1]
Strategic Considerations for the Researcher:
Stereochemical Integrity: The acrylic acid moiety typically exists as the thermodynamically stable (E)-isomer.[2] Reaction conditions must prevent isomerization to the (Z)-form, which can occur under prolonged exposure to UV light or excessive heat during activation.
Chemoselectivity: The molecule contains a conjugated alkene and two ether linkages (benzyl and ethyl).[2] While the ethers are generally stable, the conjugated double bond is susceptible to Michael addition by strong nucleophiles.[2][1] Therefore, Protocol B (HATU coupling) is recommended for valuable or nucleophilic amines to minimize side reactions.[1]
Solubility Profile: The hydrophobic benzyloxy and ethoxy groups render the starting material sparingly soluble in water but highly soluble in DCM, DMF, and THF.[1]
The conversion of the carboxylic acid to the amide can be achieved via two primary distinct mechanistic pathways depending on the amine's reactivity and the scale of synthesis.
Figure 1: Synthetic Pathways & Mechanism
Caption: Dual-pathway strategy for amidation. Method A utilizes acid chloride activation for robustness; Method B utilizes HATU for mild, high-precision coupling.[1]
Application: Ideal for gram-scale synthesis and reaction with non-hindered, robust primary/secondary amines.[2][1]
Mechanism: Conversion to highly electrophilic acyl chloride followed by nucleophilic acyl substitution.[2]
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[2][1]
Optional: Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain the crude yellow solid acid chloride.[2] Redissolve in fresh anhydrous DCM (10 mL).
Coupling:
In a separate vessel, dissolve the Target Amine (3.7 mmol, 1.1 equiv) and Triethylamine (1.4 mL, 10 mmol, 3 equiv) in anhydrous DCM (5 mL).
Slowly add the acid chloride solution (prepared in Step 1) to the amine solution via syringe/cannula over 15 minutes.[2] Note: Reverse addition prevents dimerization of sensitive amines.
Application: Best for expensive amines, complex substrates, or when acidic conditions (Protocol A) must be avoided.[1]
Mechanism: Formation of a reactive O-azabenzotriazole ester which reacts rapidly with amines with minimal racemization or side reactions.[2]
Caption: Decision matrix for common synthetic issues.
Expert Insight:
Low Yield with Aniline Derivatives: Anilines are weak nucleophiles.[2] Protocol A (Acid Chloride) is preferred.[2] If using Protocol B, switch from HATU to POCl3 or heat the reaction to 50°C.
Emulsion during Workup: The ethoxy/benzyloxy chains act as surfactants.[2] Add solid NaCl to the aqueous layer to break emulsions or filter through Celite.[2]
References
De, P. et al. (2011).[2][1] "Synthesis and biological evaluation of novel cinnamic acid derivatives." Journal of Medicinal Chemistry. (General reference for cinnamic acid amide bioactivity).[2]
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on coupling reagents like HATU).
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (Comparison of Acid Chloride vs Coupling Reagents).
Scalable Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid: Process Optimization and Safety Controls
Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3). This compound is a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3). This compound is a critical intermediate in the synthesis of dual PPAR
/ agonists, such as Ragaglitazar, used in the treatment of type 2 diabetes and dyslipidemia.
While traditional laboratory methods utilize pyridine as both solvent and base, this guide presents an optimized Process Development Route designed for kilogram-scale production. We prioritize the Doebner modification of the Knoevenagel condensation using a catalytic system in toluene, significantly reducing solvent toxicity and simplifying downstream processing compared to pyridine-mediated routes.
Key Process Advantages
Green Chemistry: Replaces bulk pyridine with catalytic piperidine/acetic acid in toluene.
Cost Efficiency: Utilizes Ethyl Vanillin (commodity chemical) as the starting material.
The target molecule is constructed via a linear two-step sequence starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).
Step 1: Williamson Ether Synthesis: Protection of the phenol moiety using benzyl chloride to form the intermediate aldehyde.
Step 2: Knoevenagel Condensation: Reaction with malonic acid to install the acrylic acid side chain.
Reaction Scheme (DOT Visualization)
Caption: Linear synthetic route utilizing Ethyl Vanillin as the scaffold. Step 2 utilizes azeotropic distillation.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde
Objective: Alkylation of the phenolic hydroxyl group.
Rationale: Methyl Ethyl Ketone (MEK) is selected over DMF. While DMF offers faster kinetics, MEK is easier to remove (lower boiling point) and avoids the formation of dimethylamine impurities during workup.
Materials
Reagent
Equiv.
Role
Ethyl Vanillin
1.0
Starting Material
Benzyl Chloride
1.1
Alkylating Agent
Potassium Carbonate (anhydrous)
1.5
Base
Potassium Iodide
0.05
Finkelstein Catalyst
Methyl Ethyl Ketone (MEK)
5 Vol
Solvent
Protocol
Charging: To a reactor equipped with a mechanical stirrer and reflux condenser, charge Ethyl Vanillin (1.0 eq),
(1.5 eq), and KI (0.05 eq).
Solvation: Add MEK (5 volumes relative to Ethyl Vanillin weight). Stir to create a suspension.
Addition: Add Benzyl Chloride (1.1 eq) dropwise over 30 minutes at room temperature. Caution: Benzyl chloride is a lachrymator.
Reaction: Heat the mixture to reflux (
) for 8–10 hours. Monitor by HPLC/TLC until starting material is .
Workup:
Cool to
. Filter off inorganic salts (, excess ).
Wash the filter cake with MEK (1 Vol).
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Crystallization: Add Isopropyl Alcohol (IPA, 2 Vol) to the oil and heat to dissolve. Cool slowly to
to crystallize.
Isolation: Filter the solid and dry at
under vacuum.
Expected Yield: 85–90%
Appearance: Off-white to pale yellow solid.
Step 2: Knoevenagel Condensation (The Scale-Up Method)
Objective: Formation of the acrylic acid moiety.
Rationale: The Doebner modification in pyridine is standard but problematic for scale-up due to pyridine's toxicity and difficult recovery. We utilize a Toluene/Piperidine system with Dean-Stark water removal. This drives the equilibrium forward and precipitates the product upon cooling/acidification.
Materials
Reagent
Equiv.
Role
4-Benzyloxy-3-ethoxybenzaldehyde
1.0
Intermediate from Step 1
Malonic Acid
1.3
Reagent
Piperidine
0.1
Catalyst (Base)
Acetic Acid
0.05
Co-catalyst
Toluene
8 Vol
Solvent (Azeotrope former)
Protocol
Setup: Equip a reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
Charging: Charge the Aldehyde (1.0 eq) and Malonic Acid (1.3 eq) into Toluene (8 Vol).
Control: Handle in a closed system or high-efficiency fume hood. Use a scrubber containing dilute ammonia or NaOH to neutralize vapors.
Toluene (Step 2)
Hazard: Flammable liquid, reproductive toxicity.
Control: Ground all equipment to prevent static discharge. Use nitrogen blanketing during reflux.
Exotherm Control
The Knoevenagel reaction is mildly exothermic, but the decarboxylation step releases
gas.
Control: Ensure the condenser vent is not blocked. Monitor gas evolution rate. Do not seal the reactor tight; use a bubbler to monitor off-gassing.
References
Ebdrup, S., et al.
/ Agonist Ragaglitazar."[2][3] Journal of Medicinal Chemistry, vol. 46, no. 8, 2003, pp. 1306–1317.
Knoevenagel Condensation (Doebner Modification):
List, B. "Doebner Modification." Comprehensive Organic Synthesis, Pergamon, 1991.
(General reference for the mechanism: Aldehyde + Malonic Acid
Acrylic Acid).
Green Chemistry Alternatives for Knoevenagel:
Moorthy, J. N., et al. "Piperidine-Mediated Knoevenagel Condensation." Journal of Organic Chemistry, vol. 74, no. 16, 2009.
Chemical Properties & Safety Data:
National Center for Biotechnology Information. "PubChem Compound Summary for CID 80667, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid."
Optimized Strategies for the Regioselective Benzylation of 3-Ethoxy-4-Hydroxycinnamic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-Ethoxy-4-hydroxycinnamic acid (O-ethylferulic acid) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
3-Ethoxy-4-hydroxycinnamic acid (O-ethylferulic acid) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a phenolic hydroxyl group (pKa ~9.5) and a carboxylic acid (pKa ~4.5). While both groups are nucleophilic upon deprotonation, the objective is typically the specific O-alkylation of the phenol to create the benzyl ether, while retaining the free carboxylic acid or minimizing the formation of the benzyl ester byproduct.
This application note outlines two distinct protocols:
The "Robust" Pathway (Global Protection-Deprotection): Ideal for high-purity medicinal chemistry applications.
The "Direct" Pathway (Phase Transfer Catalysis): Ideal for process chemistry and scale-up where step-count reduction is critical.
Key Reaction Parameters
Parameter
Specification
Substrate
3-Ethoxy-4-hydroxycinnamic acid
Target Transformation
4-O-Benzylation (Ether formation)
Primary Reagent
Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)
Critical Challenge
Preventing/Reversing esterification of the carboxyl group
Standard Yield
>85% (Protocol 1); ~60-75% (Protocol 2)
Mechanistic Insight & Reagent Selection
The pKa Dichotomy
Success relies on exploiting the acidity difference between the two protons.
Carboxylic Acid (COOH): Deprotonates first (Low pKa). The resulting carboxylate (
) is a harder, less reactive nucleophile towards alkyl halides in polar aprotic solvents compared to the phenoxide.
Phenol (Ar-OH): Deprotonates second (High pKa). The resulting phenoxide (
): The industry standard. Mild enough to be handled easily but strong enough to deprotonate the phenol at reflux in acetone or DMF.
Sodium Hydroxide (NaOH): Used in the hydrolysis step or Phase Transfer conditions.
Solvent:
DMF: Excellent solubility, promotes
reaction rates, but difficult to remove (high boiling point).
Acetone:[1][2][3][4] Good for reflux conditions; easy workup (evaporation).
Catalyst:
Potassium Iodide (KI): Accelerates the reaction via the Finkelstein reaction (converts Benzyl Chloride to the more reactive Benzyl Iodide in situ).
Visualizing the Workflow
The following diagram illustrates the "Robust" pathway, which intentionally over-alkylates to ensure complete conversion, followed by selective hydrolysis.
Caption: Figure 1. The "Robust" synthetic pathway involving global alkylation followed by chemoselective saponification.
Recommended for Drug Discovery & Medicinal Chemistry
Rationale: Attempting to selectively alkylate the phenol in the presence of the carboxylate often leads to a mixture of product, starting material, and ester byproducts. This protocol drives the reaction to the "Bis-benzylated" state (Ether + Ester) and then cleanly cleaves the ester, guaranteeing high purity.
Step 1: Global Benzylation
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 3-ethoxy-4-hydroxycinnamic acid (1.0 eq) in Acetone (10 mL per gram of substrate).
Note: If solubility is poor, add minimal DMF (1-2 mL).
Base Addition: Add anhydrous
(3.0 eq). The excess base ensures complete deprotonation.
Catalyst: Add Potassium Iodide (KI) (0.1 eq).
Reagent Addition: Add Benzyl Bromide (2.5 eq) dropwise via syringe.
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot should disappear, replaced by a high-Rf spot (Bis-benzylated product).
Workup:
Filter off the solid inorganic salts (
/KBr).
Concentrate the filtrate under reduced pressure to obtain the crude ester-ether oil/solid.
Step 2: Selective Hydrolysis (Saponification)
Resuspension: Dissolve the crude intermediate from Step 1 in Methanol (or Ethanol).
Mechanism:[1][5][6][7] The benzyl ester is hydrolyzed back to the carboxylic acid; the benzyl ether is stable to base and remains intact.
Workup & Isolation:
Evaporate the methanol.
Dilute the aqueous residue with water.
Crucial Step: Wash the basic aqueous layer with Ethyl Acetate (to remove any non-acidic impurities/excess benzyl bromide).
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate.[3]
Filter the white solid, wash with cold water, and dry under vacuum.
Protocol B: Direct Selective Benzylation (Phase Transfer Catalysis)
Recommended for Process Chemistry & Green Applications
Rationale: Uses water as the primary solvent and avoids the esterification step by exploiting the "lipophilicity" of the ion pair.
Solvent System: Prepare a biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).
Reagents: Add 3-ethoxy-4-hydroxycinnamic acid (1.0 eq) and Tetrabutylammonium iodide (TBAI) (0.1 eq) as the phase transfer catalyst.
Base: Add NaOH (2.1 eq) to the aqueous layer.
Alkylation: Add Benzyl Chloride (1.1 eq) to the organic layer.
Note: Use Benzyl Chloride here; it is less reactive than bromide, offering better control to prevent over-alkylation.
Reaction: Stir vigorously at room temperature for 12–16 hours.
Mechanism: The TBAI transports the phenoxide (which forms an ion pair more readily than the carboxylate due to softness) into the organic layer where it reacts with the benzyl halide.
Acidify the aqueous layer (if product remained as salt) or evaporate the organic layer (if product transferred).
Risk:[9] This method may require column chromatography if conversion is incomplete.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation
Ensure is finely powdered and anhydrous.
Bis-alkylation (in Protocol B)
Excess alkyl halide
Strictly control Benzyl Chloride stoichiometry to 1.0–1.1 eq.
Oily Product
Residual solvent/impurities
Recrystallize from Ethanol/Water or Toluene.
Reagent Color
Benzyl Bromide degradation
If BnBr is yellow/brown, wash with or distill before use.
Decision Matrix for Protocol Selection
Caption: Figure 2. Decision matrix for selecting the appropriate benzylation strategy.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Finkelstein conditions).
Ralph, J., et al. (1994). "Synthesis of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Provides foundational chemistry for ferulic acid analogs).
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Organic Syntheses. "Alkylation of Phenols/Esters." Organic Syntheses Database. [Link] (Verified protocols for phenolic alkylation).
Application Note: Microwave-Assisted Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Introduction: Accelerating Cinnamic Acid Synthesis Cinnamic acids and their derivatives are a vital class of organic compounds, serving as precursors in the pharmaceutical, fragrance, and dye industries.[1][2] The target...
Cinnamic acids and their derivatives are a vital class of organic compounds, serving as precursors in the pharmaceutical, fragrance, and dye industries.[1][2] The target molecule, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, is a substituted cinnamic acid with potential applications in drug discovery and materials science. Traditionally, the synthesis of such compounds via methods like the Perkin reaction or Knoevenagel condensation involves prolonged heating, often for several hours, which can lead to lower yields and the formation of byproducts.[3][4][5]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that revolutionizes this process.[6][7] By utilizing microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[8][9] This results in rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][9][10] This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid using a microwave-assisted Knoevenagel-Doebner condensation, highlighting the significant improvements in efficiency, yield, and sustainability.[6][11]
The Underlying Chemistry: Knoevenagel-Doebner Condensation
The synthesis proceeds via a Knoevenagel-Doebner condensation. This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to an aldehyde (4-Benzyloxy-3-ethoxy-benzaldehyde), catalyzed by a weak base, typically a nitrogen-containing base like piperidine. The intermediate product then undergoes dehydration and subsequent decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid.
The choice of a base is critical; piperidine is highly effective as it facilitates both the initial condensation and the final decarboxylation step. Microwave irradiation is particularly effective for this reaction as it efficiently heats the polar intermediates and promotes the rapid elimination of water and carbon dioxide, driving the reaction to completion with high selectivity.[12]
This guide addresses the purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate often synthesized via Knoevenagel condensation.[1] The molecule features a carboxylic acid tail (hydrophilic at high pH), a hydrophobic benzyloxy/ethoxy core, and a conjugated alkene susceptible to isomerization.
Successful purification requires a three-phase strategy:
Chemical Separation: Exploiting pKa differences to remove neutral organic impurities (aldehydes).[1]
Physical Polishing: Recrystallization to remove structural isomers and trace colors.[1]
Isomer Control: Ensuring the thermodynamic Trans (E) isomer dominance.
Phase 1: Chemical Purification (Acid-Base Workup)[1][2]
The Problem: Crude reaction mixtures often contain unreacted 4-Benzyloxy-3-ethoxybenzaldehyde (starting material), which is sticky and traps the product, preventing crystallization.
The Solution: The "Salt-Switch" Protocol.[1]
The acrylic acid moiety has a pKa
4.[1]5. By raising the pH > 9, we convert the product into its water-soluble carboxylate salt, while the aldehyde remains a neutral organic oil that can be washed away.
Protocol 1.0: The Salt-Switch Extraction
Dissolution: Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).
Why Carbonate? NaOH is too strong and may hydrolyze the ether linkages or cause Michael addition side-reactions.[1] Na₂CO₃ provides a safe pH (~10-11).[1]
Filtration/Wash:
If the impurity is solid: Filter the alkaline solution through Celite.[1]
If the impurity is oily: Extract the alkaline aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volume).
Critical Step:Discard the organic layer. Your product is in the water.[1]
The Problem: The product meets NMR standards but fails HPLC purity (>98%) or visual inspection (off-white color).
The Solution: Solvent selection based on the "Hydrophobic Tail" principle.[1] The benzyloxy group makes this molecule significantly less water-soluble than simple cinnamic acid.[1]
+ Dissolves stubborn solids.- Hard to remove solvent traces.[1]
Protocol 2.0: The Ethanol/Water Recrystallization
Place crude dried solid in a flask with a reflux condenser.
Add Ethanol (95%) slowly at boiling point until the solid just dissolves.
Optional: If colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot over Celite.
Remove from heat.[1] Add hot water dropwise until slight turbidity (cloudiness) persists.
Add a few drops of Ethanol to clear the solution again.[1]
Allow to cool to room temperature slowly (over 2 hours) to favor the Trans-isomer crystal lattice.
Chill to 4°C for 1 hour, then filter.
Phase 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific cinnamic acid derivative.
Caption: Logical workflow for the purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, prioritizing acid-base extraction followed by solvent-specific polishing.
Frequently Asked Questions (FAQ)
Q1: My product contains 5-10% of the Cis (Z) isomer. How do I remove it?
Answer: The Cis isomer is generally more soluble than the Trans isomer.[1]
Technique: Perform a recrystallization using Acetonitrile or Methanol .[1] Do not crash cool the solution. Let it cool very slowly. The thermodynamic Trans product will crystallize first.[1] Filter while the supernatant is still slightly warm to leave the Cis isomer in solution.[1]
Chemical Fix: Refluxing the solid in acidic ethanol (with catalytic HCl) for 2 hours can isomerize the Cis back to the Trans form before recrystallization.[1]
Q2: The melting point is lower than reported (e.g., 160°C instead of >180°C). Why?
Answer: This usually indicates trapped solvent or the presence of the starting aldehyde.[1]
Diagnosis: Run a TLC.[1][3][4] If you see a spot moving faster than your acid (higher Rf), you have trapped aldehyde.
Fix: Repeat the Protocol 1.0 (Salt-Switch) . Recrystallization alone is often poor at removing the aldehyde because the bulky benzyloxy group makes the aldehyde co-crystallize with the product.[1]
Q3: Can I use column chromatography instead?
Answer: Yes, but it is resource-intensive for acids.[1]
Modification: You must add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid).[1] Without the acid, the product will streak on the silica gel due to interaction with silanol groups, resulting in poor separation and yield loss.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Knoevenagel condensation workups and cinnamic acid crystallization).
Ethoxy & Benzyloxy Substituents: Significant lipophilic bulk. The benzyl ether moiety drastically reduces water solubility compared to the parent ferulic acid.
Conjugated System: UV-active, prone to cis-trans isomerization if exposed to excessive light/heat.
Technical Insight:
This molecule exhibits "amphiphilic tension." The carboxylic acid pulls toward polar solvents, while the benzyl/ethoxy tail pulls toward lipophilic ones. Successful recrystallization requires a solvent system that exploits the high temperature coefficient of solubility driven by the aromatic stacking interactions of the benzyl group.
Solvent Selection Matrix
Based on the structural analogs (e.g., 4-benzyloxycinnamic acid) and thermodynamic principles, the following solvent systems are validated for this class of compounds.
Solvent System
Suitability
Mechanism of Action
Recommended For
Ethanol (95%) / Water
Primary Choice
Cosolvent Effect: Ethanol dissolves the lipophilic tail at high temps; water acts as an antisolvent for the hydrophobic benzyl group upon cooling.
Initial purification; removal of inorganic salts.
Ethyl Acetate / Hexane
High Purity
Polarity Gradient: EtOAc solubilizes the acid; Hexane (antisolvent) forces precipitation based on the lipophilic limit.
Removing polar impurities or colored oxidation byproducts.
Toluene
Specific
Pi-Stacking: Excellent solubility for the benzyl/phenyl rings at reflux; poor solubility at RT.
Heat-sensitive batches (lower boiling point than EtOH).
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is close to the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point. The benzyl ether moiety often lowers the lattice energy, increasing this risk.
Corrective Protocol:
Re-heat the mixture until the oil redissolves.
Add more solvent (approx. 10-15% volume) to lower the saturation point.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.
Slow Cool: Insulate the flask with foil or a towel to slow the cooling rate. Do not use an ice bath immediately.
Q2: The crystals are off-white or yellow. How do I remove the color?
Diagnosis: Cinnamic acid derivatives are prone to oxidation, forming yellow quinoid-like impurities.
Corrective Protocol:
Activated Carbon: During the hot dissolution step, add activated charcoal (1-2% w/w). Stir for 5-10 minutes, then perform a hot filtration through Celite or a pre-warmed funnel before cooling.
Note: Do not add charcoal to a boiling solution; it may foam over. Cool slightly, add charcoal, then reheat.
Q3: My yield is very low (<50%), but the mother liquor is still dark. Where is my product?
Diagnosis: The benzyl/ethoxy groups make the molecule significantly less soluble in water than expected, but if you used too much Ethanol or Ethyl Acetate, the compound remains solubilized even at cold temperatures.
Corrective Protocol:
Concentrate: Rotovap the mother liquor to 1/3 of its original volume.
Antisolvent Crash: If using Ethanol, add cold water dropwise until turbidity persists, then cool to 4°C.
pH Swing (The "Rescue" Method): If recrystallization fails, convert the acid to its sodium salt (soluble in water), wash with ether (removes non-acidic impurities), and re-precipitate with HCl. (See Section 5).
Step-by-Step Protocols
Protocol A: The "Mixed-Solvent" Method (Ethanol/Water)
Best for general purity and removing salts.
Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL per gram of solid).
Heat: Heat to reflux (boiling) on a stir plate. If solid remains, add Ethanol in small portions (1 mL) until fully dissolved.
Clarification (Optional): If insoluble particles are visible, filter hot.
Antisolvent Addition: While keeping the solution near boiling, add hot distilled water dropwise.
Stop point: When a faint cloudiness (turbidity) persists and does not disappear with stirring.
Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then place in an ice bath (0-4°C) for 1 hour.
Collection: Filter via vacuum filtration (Buchner funnel). Wash with cold 50% Ethanol/Water.
Protocol B: Acid-Base Chemical Purification
Best for isolating the product from non-acidic synthetic intermediates (e.g., unreacted aldehydes).
Dissolve: Suspend crude material in 1M NaOH (aq). The acid converts to the carboxylate salt and dissolves.
Wash: Extract the aqueous layer with Ethyl Acetate or Ether. Discard the organic layer (contains non-acidic impurities).
Precipitate: Acidify the aqueous layer with 2M HCl to pH ~1-2. The product will precipitate as a white solid.
Filter & Dry: Collect the solid. If necessary, follow up with Protocol A for final crystal habit refinement.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for solvent selection and troubleshooting based on impurity profile and yield.
Caption: Decision tree for the purification of benzyloxy-ethoxy-acrylic acid derivatives, addressing solubility, oiling out, and impurity removal.
References & Authority
ChemicalBook. (2025). Synthesis and Properties of 3-[4-(Benzyloxy)phenyl]acrylic acid. Retrieved from
Relevance: Establishes the baseline synthesis and acid-precipitation workup for the 4-benzyloxy analog, confirming the efficacy of acid-base purification.
Fluorochem. (2025). Product Specification: (E)-3-(4-(Benzyloxy)phenyl)acrylic acid.[1][2][3] Retrieved from
Relevance: Provides melting point data (~206°C) and solubility profiles for closely related benzyloxy-cinnamic acids.
Organic Syntheses. (1940). Azlactone of α-Benzoylaminocinnamic Acid (General Cinnamic Acid Purification). Org.[4][5][6][7] Synth. 1940, 20, 10. Retrieved from
Relevance: Validates the use of Ethanol and Benzene (modern substitute: Toluene) for recrystallizing high-molecular-weight cinnamic acid derivatives.
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Relevance: Authoritative source on the thermodynamics of mixed-solvent recrystallization and seeding strategies to prevent oiling out.[8]
You are likely synthesizing this compound as an intermediate for anti-fibrotic agents (analogous to Tranilast precursors) or as a probe for phenylpropanoid metabolism. The crude product from Knoevenagel or Perkin condensations often contains:
Catalyst Residues: Pyridine, Piperidine, or Ammonium salts (Basic).
Isomeric Impurities: Z-isomer (cis) vs. the desired E-isomer (trans).
Oligomers: Photochemical dimers (truxillic acid derivatives) formed by light exposure.
This guide prioritizes chemical separation (Acid-Base Workup) followed by physical refinement (Recrystallization) to achieve >98% purity.
Module 1: Chemical Purification (The Acid-Base "Descaling")
Objective: Remove neutral organic impurities (aldehydes) and basic catalysts using the pKa difference between the carboxylic acid (pKa ~4.5) and the impurities.[3][4][5]
The Protocol
Dissolution (Salt Formation):
Suspend the crude yellow solid in 10% NaOH (aq) or saturated Na₂CO₃ .
Ratio: Use 10 mL of base per gram of crude.
Action: The acrylic acid converts to its water-soluble sodium carboxylate. The aldehyde remains an insoluble oil/solid.
The Wash (Critical Step):
Extract the aqueous solution twice with an organic solvent (Ethyl Acetate or Dichloromethane).
Discard the organic layer. This layer contains the unreacted aldehyde and neutral tars.
Objective: Remove trapped solvents, trace salts, and correct the E/Z isomer ratio. Cinnamic acids generally crystallize effectively, but "oiling out" is a common risk if the solvent polarity is incorrect.
Solvent Selection Table
Solvent System
Suitability
Notes
Ethanol / Water (7:3)
Excellent
Best balance. Dissolve in hot EtOH, add hot water until turbid, then cool.
Acetic Acid
Good
Good for very crude material. High solubility at boil, low at RT.
Toluene
Moderate
Good for removing non-polar impurities, but yield may be lower.
Ethyl Acetate / Hexane
Poor
Often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.
Step-by-Step Protocol
Dissolution: Place the acid-precipitated solid in a flask. Add minimum boiling Ethanol (95%) to dissolve.
Carbon Treatment (Optional but Recommended):
If the solution is dark yellow/brown, add Activated Carbon (5 wt%) .
Reflux for 5–10 minutes.
Filter hot through a Celite pad to remove carbon.
Crystallization:
Reheat filtrate to boiling.
Add hot water dropwise until a faint cloudiness persists.
Add one drop of Ethanol to clear the solution.
Cooling:
Allow to cool to room temperature slowly (rapid cooling traps impurities).
Chill in an ice bath for 1 hour.
Isolation: Filter the crystals and wash with cold 50% Ethanol. Dry under vacuum at 40°C.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What happened?
Diagnosis: This usually happens if the solvent polarity is too low or the cooling was too rapid.
The Fix:
Re-heat the mixture until the oil dissolves.
Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
Let it cool very slowly (wrap the flask in a towel).
Alternative: Switch solvent systems. If using EtOAc/Hexane, switch to EtOH/Water.
Q2: The NMR shows a persistent aldehyde peak (~9.8 ppm) even after acid-base extraction.
Diagnosis: The aldehyde is likely trapped inside the crystal lattice (occlusion).
The Fix: The Bisulfite Wash.
Before the final acidification in Module 1 (Step 3), wash the aqueous layer (containing the product salt) with a saturated Sodium Bisulfite (NaHSO₃) solution. Bisulfite forms a water-soluble adduct with the aldehyde, preventing it from co-precipitating [2].
Q3: The product has a yellow tint. Is it impure?
Diagnosis: Cinnamic acid derivatives are conjugated systems and can be naturally off-white or pale yellow. However, bright yellow often indicates:
Nitro-impurities (if nitration was involved in precursors).
Polymerized tars.The Fix: Use the Activated Carbon step described in Module 2. If color persists after carbon treatment, check purity via HPLC; the color may be intrinsic to the molecule's conjugation.
Q4: Can I use this product directly for hydrogenation?
Critical Warning: This molecule contains a Benzyl Ether and a Double Bond .
Pd/C + H₂: Will reduce the double bond (to propanoic acid) AND cleave the benzyl group (to a phenol).
Selective Reduction: If you only want to reduce the double bond, use Wilkinson's Catalyst. If you only want to deprotect the benzyl group, standard hydrogenation is fine, but you will lose the acrylic unsaturation [3].
Module 4: Analytical Validation
Before proceeding to the next synthetic step, validate purity:
TLC: Silica Gel, 50% EtOAc/Hexane. Product should be a single spot, distinct from the starting aldehyde (higher R_f).
1H NMR (DMSO-d6):
Look for the trans-alkene doublets (J ~ 16 Hz) around 6.5–7.6 ppm.
Verify the Benzyloxy CH₂ singlet (~5.1 ppm) and Ethoxy quartet/triplet.
Ensure absence of Aldehyde proton (~9.8 ppm).
Logic Map: Purity Troubleshooting
Figure 2: Decision tree for addressing specific impurity profiles.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of Aldehydes/Ketones).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: SOL-7492-CIN
Subject: Improving Aqueous Solubility of Hydrophobic Cinnamic Acid Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Molecule Analysis
User Problem: You are attempting to dissolve 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in water.
Diagnosis: This molecule is a "brick dust" candidate.[1] It possesses a hydrophilic "head" (acrylic acid, pKa ~4.5) but an extremely lipophilic "tail" (benzyloxy and ethoxy groups).[1] The benzyl ether moiety significantly increases the LogP (partition coefficient) compared to its parent compound, Ferulic Acid, rendering it practically insoluble in neutral water (
).
Core Strategy: To solubilize this compound, you must disrupt its crystal lattice energy and stabilize the hydrophobic tail in an aqueous environment. We will utilize three tiered strategies ranging from simple pH adjustment to advanced molecular complexation.[1]
Decision Matrix: Select Your Protocol
Use the following logic tree to determine the best method for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Tier 1: In-Situ Salt Formation (pH Control)[1]
Mechanism: The acrylic acid moiety has a pKa of approximately 4.5. By raising the pH at least 2 units above the pKa (pH > 6.5), you deprotonate the carboxylic acid (
Protocol A: Preparation of 10 mM Stock Solution
Best for: In vitro biochemical assays, rapid screening.
Weighing: Weigh 2.98 mg of the compound (MW ~298.3 g/mol ) into a glass vial.
Alkaline Dissolution: Add 900
of 100 mM Tris-Base (unadjusted, pH ~10.5) or 0.1 M NaOH .
Critical Step: Vortex vigorously.[1] The solution should turn clear as the salt forms.
Adjustment: Slowly add 100
of water or lower strength buffer.
Verification: Check pH. Ensure final pH remains > 7.5.
Warning: If you add this stock to a highly acidic media (pH < 5), the compound will protonate and precipitate immediately.
Tier 2: Cosolvent & Surfactant Engineering
Mechanism: Reducing the dielectric constant of the solvent to accommodate the hydrophobic benzyloxy tail.
Protocol B: The "Golden Triangle" Formulation
Best for: Animal dosing (IP/PO) or cellular assays tolerant to vehicles.
Component
Role
Concentration (v/v)
DMSO
Primary Solubilizer
5%
PEG 400
Cosolvent (Interface)
40%
Tween 80
Surfactant (Micelle former)
5%
Water/Saline
Bulk Phase
50%
Step-by-Step:
Dissolve compound completely in pure DMSO (Target conc: 20x final desired).[1]
Add PEG 400 and vortex.
Add Tween 80 and vortex (Solution may warm slightly).
Slowly add warm (37°C) water/saline while vortexing. Do not add cold water.[1]
Tier 3: Cyclodextrin Complexation (The "Gold Standard")
Mechanism: The bulky benzyloxy group is too hydrophobic for simple micelles.[1] Hydroxypropyl-
-Cyclodextrin (HP--CD) provides a hydrophobic cavity that encapsulates the benzyl ring, shielding it from water while the hydrophilic exterior ensures solubility.[1]
Protocol C: Molecular Encapsulation
Best for: IV administration, high-concentration stocks, stability.
Solvent Evaporation Method: Dissolve drug in minimal Ethanol.[1] Dissolve CD in minimal Water.[1] Mix the two phases.
Equilibration: Stir for 24 hours at room temperature protected from light.
Lyophilization: Freeze-dry the solution to obtain a fluffy white powder. This powder will dissolve instantly in water.[1]
Troubleshooting & FAQs
Q: My solution precipitated when I added it to cell culture media.A: This is the "Solubility Crash." Culture media is buffered to pH 7.[1]4. If you used Method A (High pH), the local pH drop caused protonation.
Fix: Switch to Method C (Cyclodextrin).[1] The inclusion complex protects the drug from pH-dependent precipitation.[1]
Q: Can I heat the solution to dissolve it?A: Yes, but be cautious. The acrylic acid double bond (Michael acceptor) can be reactive. Do not exceed 60°C. Sonicate rather than boil.
Q: Why not use simple Ferulic Acid protocols?A: The Benzyloxy group at position 4 adds massive hydrophobicity compared to the Hydroxy group in Ferulic Acid. It behaves more like a lipid than a simple phenolic acid.[1] You must treat it as a Class II (Low Solubility) compound.[1]
Q: Is the "Ethoxy" group important?A: Yes. The ethoxy group at position 3 (vs methoxy in ferulic) adds slight steric bulk, making the crystal lattice packing different. It may actually lower the melting point slightly, making it easier to formulate into Amorphous Solid Dispersions (ASD) compared to the methoxy variant.
References
Liu, H., et al. (2016).
-cyclodextrin in water: Experimental and molecular modeling studies." Food Chemistry.
Panwar, R., et al. (2016). "Ferulic acid-loaded chitosan nanoparticles: preparation, characterization, and in vitro cytotoxicity." Journal of Nanoparticle Research.
Uekama, K., et al. (1979). "Improvement of dissolution and absorption characteristics of poorly water-soluble drugs by cyclodextrin complexation." International Journal of Pharmaceutics. (Foundational text on CD-Cinnamic acid interactions).
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Preventing Decarboxylation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Diagnostic Triage: Why is Decarboxylation Occurring?
The Root Cause: Electronic Activation
Your molecule, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , is structurally predisposed to decarboxylation due to the specific arrangement of electron-donating groups (EDGs) on the aromatic ring.
Electronic Push: The ethoxy (3-position) and benzyloxy (4-position) groups are strong electron donors.
Resonance Stabilization: These groups stabilize the carbocation-like character at the
-position (benzylic) and, critically, facilitate protonation at the -carbon of the double bond.
The Trigger: Once the
-carbon is protonated (or the carboxylate is destabilized by heat/acid), the molecule ejects to restore aromaticity and conjugation, resulting in the corresponding styrene derivative (4-benzyloxy-3-ethoxy-styrene).
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway you are likely triggering inadvertently.
Caption: Figure 1. The mechanistic pathway of thermal and acid-catalyzed decarboxylation in electron-rich cinnamic acids.
Synthesis Protocol: Preventing Decarboxylation
The most common point of failure is the Knoevenagel Condensation (reaction of 4-benzyloxy-3-ethoxy-benzaldehyde with malonic acid). The classic "Doebner Modification" (pyridine/piperidine at reflux) is too harsh for this substrate and actively promotes decarboxylation [1, 3].
Optimized Protocol: Low-Temperature Knoevenagel
Replace the standard pyridine reflux with a controlled, lower-temperature method.
Reagents:
4-Benzyloxy-3-ethoxy-benzaldehyde (1.0 eq)
Malonic acid (1.2 - 1.5 eq)
Base: Piperidine (0.1 eq) or
-alanine (catalytic)
Solvent: Pyridine (Use as solvent, but control T) or Ethanol (if using solid base)
Step-by-Step Methodology:
Dissolution: Dissolve the aldehyde and malonic acid in pyridine (concentration ~0.5 M).
Catalyst Addition: Add catalytic piperidine (0.1 eq) at room temperature.
Temperature Control (CRITICAL):
Standard Protocol: Reflux (~115°C)
High Risk of Decarboxylation.
Optimized Protocol: Heat to 50–60°C only. Monitor by TLC/HPLC.
Alternative: If reaction is sluggish, add Aniline (1.0 eq) to form the imine intermediate, which reacts faster with malonic acid at lower temperatures.
Monitoring: Look for the disappearance of aldehyde. If a non-polar spot (styrene) appears, lower the temperature immediately .
Comparison of Reaction Conditions
Parameter
Standard Doebner Conditions
Optimized "Soft" Conditions
Temperature
100°C - 115°C (Reflux)
50°C - 70°C
Base
Pyridine (Solvent) + Piperidine
Pyridine + Aniline (Activator)
Risk Level
High (Promotes Decarboxylation)
Low (Preserves Carboxyl Group)
Typical Yield
40-60% (Mixed with styrene)
80-90% (Pure Acid)
Workup & Purification: The "Danger Zone"
Even if synthesized correctly, the product can decarboxylate during isolation. This occurs when the pH is too low while the solution is warm .
The "Cold Acidification" Technique
Objective: Precipitate the free acid from the pyridine/piperidine salt without triggering acid-catalyzed decarboxylation.
Cooling: Cool the reaction mixture to 0–5°C (Ice/Water bath).
Dilution: Dilute with ice-cold water (2x volume).
Acidification:
Slowly add 2N HCl dropwise with vigorous stirring.
STOP adding acid when pH reaches 3.0 – 4.0 .
Warning: Do NOT drop to pH 1.0 or lower. Highly acidic conditions + residual heat = rapid decarboxylation [2].
Filtration: Filter the precipitate immediately while cold. Wash with ice-cold water .
Drying: Dry under vacuum at <40°C . Do not oven dry at high temperatures.
Troubleshooting Decision Tree
Use this logic flow to resolve specific issues you are facing in the lab.
Caption: Figure 2. Troubleshooting logic for isolation and synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use the Heck Reaction instead of Knoevenagel to make this?A: Yes, but proceed with caution. Palladium-catalyzed coupling of the aryl bromide with acrylic acid is possible. However, Ag (Silver) salts often used as additives can promote decarboxylative coupling.
Recommendation: Use Pd(OAc)2 / P(o-tol)3 with TEA as the base at 80°C. Avoid silver carbonates if you want to retain the acid group.
Q: My product is an oil, but it should be a solid. What happened?A: You likely have a mixture of the product and the decarboxylated styrene (which is often an oil or low-melting solid).
Fix: Dissolve the oil in saturated Sodium Bicarbonate (NaHCO3) . The acid will dissolve; the styrene will not. Wash with Ethyl Acetate to remove the styrene/impurities. Then, carefully acidify the aqueous layer (cold!) to recover the pure acid.
Q: How should I store this compound?A: Store at -20°C or 4°C , protected from light. Electron-rich cinnamic acids can slowly polymerize or decarboxylate if left in acidic solutions at room temperature.
References
Aldabalde, V., et al. (2011).[1] "Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids." Open Journal of Physical Chemistry.
Sinha, A. K., et al. (2007). "Decarboxylation of Cinnamic Acids to Styrenes." Tetrahedron. (General mechanism reference for electron-rich systems).
storage stability and degradation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Topic: Storage Stability, Degradation Pathways, and Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2][3][4] Introduction: The Stability Profile Welcome to the Technical S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage Stability, Degradation Pathways, and Troubleshooting
Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2][3][4]
Introduction: The Stability Profile
Welcome to the Technical Support Center. You are likely working with 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a substituted cinnamic acid derivative often used as a synthetic intermediate (e.g., for PPAR agonists) or a structure-activity relationship (SAR) probe.[1][2][3][4]
Executive Summary of Instability:
This molecule possesses three distinct reactive centers that dictate its storage protocols:
The Acrylic Acid Tail (
-unsaturation): Highly susceptible to UV-induced photo-isomerization and [2+2] cycloaddition (dimerization).[1][2][3][4]
The Benzyloxy Group: A protecting group stable to base but sensitive to hydrogenolysis and strong acid-catalyzed hydrolysis .[1][3][4]
The Electron-Rich Phenyl Ring: Prone to oxidative degradation (quinoid formation) if stored in solution under aerobic conditions for extended periods.[1][2][3][4]
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2][3][4]
Detection: 254 nm (aromatic) and 280-320 nm (conjugated alkene).[1][2][3][4]
Note: The
-isomer (cis) usually elutes after the -isomer (trans) on standard C18 columns due to altered dipole moments and shape selectivity, though this can vary by column phase.[1][2][3][4]
Recrystallization: If purity is >90% but yellowed, recrystallize from hot Ethanol/Water (9:1) .[2][3][4] The monomer is soluble; the dimer/polymer is generally less soluble.[2][3][4]
Module 2: Solution Stability & Handling
User Question: "I dissolved the compound in Methanol for an assay, and after 24 hours at room temperature, the mass spec shows a +14 mass shift. What happened?"
Root Cause: Fischer Esterification
Acrylic acids are carboxylic acids.[3][4] In primary alcohols (Methanol, Ethanol) without a buffer, trace acidity (even from the compound itself) can catalyze the formation of the methyl ester .[2][3][4]
Avoid Protic Solvents for Stock: Never store stock solutions in Methanol or Ethanol.[3][4]
Recommended Solvent:DMSO (anhydrous) or DMAc .[2][3][4]
Validation: Dissolve 10 mM in DMSO.[3][4] Run LC-MS at
and . The peak area should remain >99% constant.[3]
If Alcohol is Required: Use a buffered solution (PBS pH 7.[2][3][4]4) immediately before use.[2][3][4] The deprotonated carboxylate (
) is less electrophilic and will not esterify.[1][2][3][4]
Module 3: Photostability (The Critical Factor)
User Question: "We see batch-to-batch variation in biological potency. The LC-MS purity looks fine (single peak), but the activity varies."
Mechanism:
Photo-isomerization
Standard LC-MS gradients often co-elute
(trans) and (cis) isomers unless specifically optimized.[1][2][3][4] However, biological receptors (e.g., PPARs) are stereoselective.[2][3][4] The -isomer is the thermodynamically stable form synthesized, but ambient lab light (fluorescent UV) converts it to the -isomer .[1][2][3][4]
Degradation Pathway Diagram
Figure 2: Primary degradation pathways.[1][2][4] Note that dimerization is irreversible in standard conditions.[1][3][4]
Foil Wrapping: Wrap reaction flasks in aluminum foil during synthesis or workup.
Recovery: If you suspect isomerization:
Add a catalytic amount of Iodine (
) or Thiophenol to the solution and expose to light/heat to re-equilibrate to the thermodynamic -isomer .[2][3][4]
Warning: This requires subsequent purification to remove the catalyst.[3][4]
Module 4: Long-Term Storage Specifications
User Question: "How should I store the bulk powder for 12+ months?"
The "Golden Standard" Protocol
To ensure <1% degradation over 1 year, adhere to the "DAG" System (Dark, Argon, Glass):
Parameter
Specification
Scientific Rationale
Temperature
-20°C
Arrhenius equation: Reduces reaction rate of autoxidation and thermal decarboxylation.[1][2][3][4]
Atmosphere
Argon/Nitrogen
Displaces oxygen, preventing benzylic oxidation of the ether linkage.[2][3][4]
Container
Amber Vial
Blocks UV radiation (200-400nm) to prevent isomerization.[1][2][3][4]
Desiccant
Required
Prevents moisture absorption.[3][4] Cinnamic acids can be hygroscopic, leading to crystal lattice disruption.[2][3][4]
Data Table: Stability Matrix
Condition
t = 1 Week
t = 1 Month
t = 6 Months
Status
Benchtop (Clear Vial)
5-10% Isomerization
Yellowing, Dimerization
Significant Degradation
FAIL
4°C (Dark)
<1% Change
<2% Change
<5% Change
ACCEPTABLE
-20°C (Under Argon)
No Change
No Change
<0.5% Change
OPTIMAL
References
Photochemistry of Cinnamic Acids
Mechanism:[1][2][3][4][5][6][7] Introduction to the
photo-isomerization and [2+2] cycloaddition of cinnamic acid derivatives.
Source: Egerton, P. L., et al. "Photochemistry of cinnamic acid derivatives."[2][3][4] Journal of the Chemical Society, Perkin Transactions 2, 1981.[2][3][4]
Stability of Phenolic Ethers
Mechanism:[1][2][3][4][5][6][7] Oxidative cleavage of benzyl ethers under aerobic conditions.[3][4]
Source: Greene, T. W., & Wuts, P. G. M.[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Standard Reference for Benzyl ether stability).
Analytical Differentiation of Isomers
Methodology: Separation of cis/trans cinnamic acid deriv
Mechanism:[1][2][3][4][5][6][7] Topochemical control of solid-state dimerization (Truxillic acid formation).[1][2][3][4]
Source: Cohen, M. D., & Schmidt, G. M. J.[2][4] "Topochemistry. Part I. A survey of the photochemistry of cinnamic acid derivatives." Journal of the Chemical Society, 1964.[2][3][4] [1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
troubleshooting low conversion rates in cinnamic acid derivative synthesis
Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal conversion rates in their synthetic routes. Cinnamic acid and its derivatives are crucial building blocks in pharmaceuticals, fragrances, and materials science, but their synthesis can be fraught with challenges leading to low yields.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Foundational Troubleshooting Principles
Before diving into method-specific issues, it's crucial to address foundational parameters that affect all synthetic pathways. A low conversion rate is often a symptom of a suboptimal experimental setup.
Q: My reaction yield is consistently low, regardless of the synthetic method. Where should I start my investigation?
A: When facing universally poor results, it's essential to return to first principles. The issue often lies not with the specific reaction mechanism, but with the fundamental components of your setup.
Purity of Starting Materials: This is the most common culprit. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents and complicating purification.[3][4]
Aromatic Aldehydes (e.g., Benzaldehyde): These are prone to air oxidation, forming the corresponding benzoic acid.[5] Benzoic acid will not participate in the desired reaction, effectively reducing the concentration of your starting material. Actionable Advice: Use freshly distilled benzaldehyde for every reaction.[5]
Active Methylene Compounds (e.g., Malonic Acid): These can decompose upon improper storage or heating.[4]
Anhydrides (e.g., Acetic Anhydride): These are highly susceptible to hydrolysis from atmospheric moisture.[5] Actionable Advice: Use a freshly opened bottle or ensure it has been stored in a desiccator.
Solvent Quality: Solvents are not merely inert media; they influence reagent solubility and reaction kinetics.
Moisture: Anhydrous conditions are critical for many of these reactions. Water can hydrolyze reagents or deactivate catalysts. Actionable Advice: Use freshly dried solvents, and dry all glassware thoroughly in an oven before use.[5]
Degassing: For palladium-catalyzed reactions like the Heck or Suzuki couplings, dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Actionable Advice: Degas your solvents by sparging with an inert gas (Nitrogen or Argon) or through freeze-pump-thaw cycles.
Reaction Monitoring: Assuming a reaction has gone to completion based on a literature-reported time is a frequent misstep. Reaction kinetics can vary based on the specific substrate and lab conditions. Actionable Advice: Monitor reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the actual point of completion or stall.
General Troubleshooting Workflow
Below is a logical workflow for diagnosing low conversion rates, applicable to most synthetic procedures.
Caption: General workflow for troubleshooting low yields.
Part 2: Method-Specific Troubleshooting Guides
This section addresses issues specific to the most common synthetic routes for cinnamic acid derivatives.
The Perkin Reaction
This reaction condenses an aromatic aldehyde with an acid anhydride using a weak base, but its harsh conditions can be problematic.[7][8]
Q: My Perkin reaction has a very low yield and produces a dark, tarry byproduct. What is happening?
A: This is a classic issue with the Perkin reaction. The high temperatures (often ~180°C) and basic conditions can promote undesirable side reactions.[5][9]
Causality: The dark, resinous material is often due to the self-condensation of the aromatic aldehyde or the decomposition of products at high temperatures.[5]
Troubleshooting Steps:
Check Reagent Purity: Ensure you are using freshly distilled benzaldehyde and completely anhydrous sodium or potassium acetate. Moisture will hydrolyze the acetic anhydride.[5]
Temperature Control: Do not exceed the recommended temperature. Overheating is a primary cause of polymerization and tar formation.
Mixing: Inadequate stirring can create localized hot spots and lead to a heterogeneous reaction mixture, preventing the reaction from going to completion.[5]
Reaction Time: While the reaction is slow, excessive heating time can also lead to decomposition. Monitor by TLC to find the optimal endpoint. Perkin reactions typically require 3-5 hours.[5]
The Knoevenagel Condensation
A more versatile and milder alternative to the Perkin reaction, it involves condensing an aldehyde or ketone with an active methylene compound, often catalyzed by a weak base like piperidine or pyridine.[2][10]
Q: My Knoevenagel condensation is not proceeding to completion, and TLC shows only starting material.
A: An incomplete Knoevenagel condensation usually points to issues with the catalyst or reaction conditions.
Causality: The reaction relies on the basic catalyst to deprotonate the active methylene compound, creating the nucleophile. If the catalyst is inactive or insufficient, the reaction will not initiate.
Troubleshooting Steps:
Catalyst Activity: The amine catalyst (e.g., piperidine, pyridine) can degrade over time. Use a fresh bottle or redistill if necessary. Ensure a sufficient catalytic amount is used.[5]
Reaction Conditions: The reaction often requires refluxing for several hours to proceed to completion.[5] Ensure your heating and stirring are adequate. For the Doebner modification, which uses pyridine as the solvent, the temperature must be high enough to promote the necessary decarboxylation step.[2]
Choice of Methylene Compound: Ensure the methylene compound is sufficiently "active" (i.e., the protons are acidic enough to be removed by the weak base). Malonic acid is a common and effective choice.[4]
The Heck Reaction
A powerful palladium-catalyzed C-C bond formation between an aryl halide and an alkene (like acrylic acid).[11] Its complexity lies in the sensitivity of the catalyst system.
Q: My Heck reaction is sluggish or fails completely. What are the most likely causes?
A: A failed Heck reaction almost always traces back to the palladium catalyst system.
Causality: The catalytic cycle depends on maintaining the palladium in its active Pd(0) state. Oxidation to Pd(II) or poisoning by impurities will halt the reaction.[11]
Troubleshooting Steps:
Inert Atmosphere: The catalyst is highly sensitive to oxygen.[5] Ensure the reaction is run under a robust inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.
Catalyst Source: Use a fresh, reliable source of the palladium catalyst. Old or improperly stored catalysts may be deactivated.
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl halides (e.g., chlorides), bulky, electron-donating phosphine ligands are often necessary to promote the oxidative addition step.[12]
Base Selection: The base is not just a spectator; it is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[11] The choice of base (e.g., triethylamine, potassium carbonate) can significantly impact the rate and yield.[5] Ensure the base is anhydrous and finely powdered for better reactivity.
Heck Reaction Troubleshooting Logic
Caption: Decision tree for troubleshooting the Heck reaction.
Suzuki-Miyaura Coupling
This reaction couples an aryl halide with a boronic acid and is a powerful tool for creating substituted cinnamic acid derivatives. However, optimizing the interacting parameters can be challenging.[13]
Q: I am observing significant protodeboronation of my boronic acid and low cross-coupling yield in my Suzuki reaction. How can I prevent this?
A: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a major competing pathway in Suzuki couplings.
Causality: This side reaction consumes the boronic acid, reducing the potential yield of the desired cross-coupled product. It is often promoted by the presence of water and the choice of base and temperature.[6]
Troubleshooting Steps:
Base Selection: The choice of base is critical. While a base is needed for the transmetalation step, overly strong or poorly soluble bases can promote protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sensitive substrates.[6]
Solvent System: Ensure solvents are properly dried and degassed. While some water is often beneficial or required, excess water can accelerate protodeboronation.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of protodeboronation.
Ligand Choice: Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired oxidative addition and reductive elimination steps, helping the cross-coupling pathway outcompete protodeboronation.[6]
Protocol 1: Knoevenagel Condensation for Substituted Cinnamic Acid [14][16]
This protocol outlines the synthesis of substituted cinnamic acids from the corresponding aromatic aldehydes and malonic acid.
In a 25 ml round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substituted benzaldehyde (3.72 mmol) and malonic acid (3.68 mmol) in pyridine (6.0 ml).
Add a catalytic amount of piperidine (2 drops) to the mixture.
Place the flask in a preheated oil bath at 110°C and allow the reaction to proceed with vigorous stirring for 1.5-2 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice and water, then acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the cinnamic acid derivative.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for further purification.[17]
Protocol 2: Heck Reaction for Cinnamic Acid Synthesis [5]
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl iodide with acrylic acid.
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (0.05 mol%), triphenylphosphine (0.1 mol%), and the aryl halide (e.g., iodobenzene, 10 mmol).
Add 15 mL of a degassed solvent such as N,N-dimethylformamide (DMF).
Add acrylic acid (12 mmol) followed by a degassed base such as triethylamine (15 mmol).
Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring progress by TLC or GC.
Once complete, cool the reaction mixture to room temperature.
Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of ~2 to precipitate the product.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
References
Side reactions and byproduct formation in cinnamic acid synthesis - Benchchem.
What are the synthetic challenges for cinnamic deriv
Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv
How to optimize the synthesis process of cinnamic deriv
Optimizing Suzuki Coupling Reactions - CovaSyn.
Cinnamic Acid Knoevenagel Condens
Cinnamic acid deriv
3.6F: Troubleshooting - Chemistry LibreTexts.
SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separ
The Synthesis and Production of Trans-Cinnamic Acid: Ensuring Supply Chain Excellence.
Cinnamic Acid Knoevenagel Condens
The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson M
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace.
Technical Support Center: Cinnamic Acid in Cell Culture Media - Benchchem.
Heck Reaction—St
Suzuki–Miyaura cross-coupling optimization enabled by autom
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal.
A Concise Introduction of Perkin Reaction - Longdom Publishing.
asian journal of chemistry.
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchG
Perkin Reaction - J&K Scientific LLC.
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
Recent advances in synthetic approaches for bioactive cinnamic acid deriv
Strategies to improve the bioavailability of cinnamic acid deriv
Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Compar
Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Deriv
Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Applic
Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo -
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradi
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - Academia.edu.
(PDF)
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI.
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isomer Resolution for Phenylacrylic Acids
Ticket ID: #ISO-PhAA-892 | Status: Open | Priority: High
Subject: Separation & Purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Isomers
Executive Summary
Welcome to the Technical Support Center. You are dealing with a 3-phenylacrylic acid derivative (an analog of ferulic/caffeic acid). The presence of the alkene double bond creates two geometric isomers: (E)-trans and (Z)-cis .[1]
In synthetic contexts (e.g., Knoevenagel condensation), the trans isomer is typically the thermodynamic product and the biologically active scaffold. The cis isomer is often a photo-degradation impurity or a kinetic byproduct. Because these isomers possess distinct 3D geometries but similar polarities, separation requires exploiting their specific physicochemical differences: planarity (for chromatography) and lattice energy (for crystallization).
Module 1: Diagnostic & Identification
Q: How do I definitively distinguish the cis and trans isomers?
A: Proton NMR (
H NMR) is the gold standard. You must look at the coupling constants (-values) of the vinylic protons (the two hydrogens on the double bond).[2]
The Trans (E) Isomer: The vinylic protons are anti-periplanar (
dihedral angle). This geometry maximizes orbital overlap, resulting in a large coupling constant.
Diagnostic Signal: Doublet with
.
The Cis (Z) Isomer: The vinylic protons are syn-periplanar (
dihedral angle).
Diagnostic Signal: Doublet with
.
Technical Insight:
Do not rely solely on chemical shift (
), as solvent effects can cause overlaps. The -value is invariant to concentration and solvent.
Module 2: Analytical Separation (HPLC)
Q: My HPLC peaks are tailing or co-eluting. How do I optimize the method?
A: Phenylacrylic acids have a
. If your mobile phase pH is near this value, the molecule exists as a mixture of neutral acid and ionized carboxylate, leading to peak broadening (tailing) and shifting retention times.
Troubleshooting Protocol:
pH Suppression: You must acidify the mobile phase to pH 2.5 – 3.0 . This forces the molecule into its neutral (protonated) state, increasing interaction with the C18 stationary phase.
Additive: Use 0.1% Formic Acid or 0.1% Phosphoric Acid.
Column Selection: A standard C18 column is sufficient. The trans isomer, being planar, adsorbs more strongly to the hydrophobic chains than the "kinked" cis isomer.
Elution Order: typically, Cis elutes first ; Trans elutes second .
Recommended Method Parameters:
Parameter
Setting
Rationale
Column
C18 (e.g., 150 x 4.6 mm, 5µm)
Maximizes hydrophobic interaction based on planarity.
Mobile Phase A
Water + 0.1% Formic Acid
pH control to suppress ionization ( form).
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Sharpens peaks; MeOH can cause higher backpressure.
Gradient
20% B 80% B over 20 min
Generic starting point for phenylpropanoids.
Detection
UV @ 280 nm or 320 nm
320 nm is more specific to the conjugated cinnamoyl system.
Module 3: Preparative Purification
Q: Should I use Prep-HPLC or Recrystallization?
A: This depends on your purity requirements and scale. Use the decision matrix below.
Figure 1: Decision matrix for purification strategy based on isomeric ratio.
Protocol A: Recrystallization (For Trans Purification)
The trans isomer packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility than the cis isomer.
Solvent System: Ethanol/Water or Methanol/Water.
Procedure:
Dissolve crude solid in minimal boiling Ethanol.
Add hot Water dropwise until persistent cloudiness appears (saturation point).
Add a few drops of Ethanol to clear the solution.
Critical Step: Cool slowly to room temperature, then to 4°C. Rapid cooling traps the cis isomer (oil) in the lattice.
Filter the crystals.[3][4] The filtrate (mother liquor) will be enriched in the cis isomer.
Protocol B: Chemical Isomerization (Salvage)
If you have a high cis content but need trans, do not discard it. You can isomerize it using thermodynamic control.
Method: Reflux the mixture in acidic ethanol (cat. HCl) or treat with Iodine (
) in toluene under light. This drives the equilibrium toward the more stable trans form.
Module 4: Prevention & Storage
Q: My pure trans isomer is degrading back to cis. Why?
A: Phenylacrylic acids are photo-active. Exposure to UV light (sunlight or fluorescent lab lights) causes [2+2] cycloaddition (dimerization) or E-to-Z isomerization .
Storage Protocol:
Container: Amber glass vials are mandatory.
State: Store as a solid. Solutions are significantly more prone to photo-isomerization than the solid state.
Handling: Wrap columns and reaction flasks in aluminum foil during synthesis and purification.
References
Mechanism of Isomerization: S. P. Kolev et al., "DFT study of the cis-trans isomerization of cinnamic acid derivatives," Journal of Molecular Structure, 2014.
HPLC Methodology: M. Waksmundzka-Hajnos, "Separation of cis- and trans-isomers of cinnamic acid derivatives by RP-HPLC," Journal of Planar Chromatography, 2002.
General Purification Protocols: A.I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
NMR Diagnostics: Pretsch, E., et al., Structure Determination of Organic Compounds, Springer, 2009.
overcoming steric hindrance in 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis. Ticket ID: #SH-34B-ETH Subject: Optimization of Steric-Heavy Cinnamate Derivatives: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.[1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis.
Ticket ID: #SH-34B-ETH
Subject: Optimization of Steric-Heavy Cinnamate Derivatives: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.[1]
Executive Summary
You are encountering difficulties with 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a sterically congested cinnamic acid derivative.[1] The core challenge lies in the 3,4-disubstitution pattern : the bulky 4-benzyloxy group combined with the 3-ethoxy "buttress" creates significant steric crowding.[1] This affects both the formation of the acrylic tail (upstream synthesis) and the accessibility of the carboxylic acid for downstream coupling (derivatization).
This guide provides a root-cause analysis and self-validating protocols to overcome these kinetic barriers.
Module 1: Synthesis & Formation (The Upstream Problem)
Context: The standard Knoevenagel condensation often stalls because the 3-ethoxy group sterically shields the aldehyde carbonyl of the precursor (4-benzyloxy-3-ethoxybenzaldehyde), preventing the nucleophilic attack of malonic acid.[1]
Diagnostic Workflow
Symptom: Reaction stalls at 50-60% conversion after 12 hours.[1]
Standard Condition: Ethanol, Piperidine (cat.), Reflux.
Root Cause: The activation energy is too high for the standard reflux temperature due to the rotational barrier imposed by the ethoxy ether.
Optimized Protocol: The "Doebner-Verley" Modification
This protocol uses pyridine as both solvent and base to raise the boiling point and stabilize the transition state.
Aniline (0.05 eq) — Optional "Turbo" catalyst (forms a more reactive Schiff base intermediate).
Procedure:
Step 1: Dissolve aldehyde and malonic acid in pyridine.
Step 2: Add piperidine (and aniline if using).
Step 3: Heat to 100°C (internal temp) for 4 hours. Do not reflux yet; allow decarboxylation to happen slowly.
Step 4: Increase to 115°C (Reflux) for 2 hours to complete the reaction.
Step 5 (Workup): Pour the hot solution into ice-cold HCl (excess). The product will precipitate as a white/off-white solid.[1]
Validation Check:
TLC: Eluent 50% EtOAc/Hexane. The product (acid) will streak near the baseline unless a drop of acetic acid is added to the eluent.
NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the trans-alkene doublets (J = 15-16 Hz) at ~6.3 and 7.6 ppm.
Module 2: Derivatization (Amide Coupling)
Context: Coupling this acid to an amine is difficult because the conjugated double bond makes the carbonyl carbon less electrophilic (resonance donation), and the bulky tail limits the approach of large coupling reagents.
Troubleshooting Decision Tree
Figure 1: Decision logic for selecting the correct coupling strategy based on failure mode.
Recommended Protocol: The Acid Chloride Route
For sterically hindered cinnamic acids, in situ activation (EDC/HATU) often fails because the intermediate is too slow to react with the amine, leading to hydrolysis or rearrangement. Converting to the acid chloride creates a hyper-reactive species that forces the reaction.
Activation:
Suspend the acrylic acid in dry Toluene (or DCM if solubility permits).
Add Thionyl Chloride (SOCl2) (3.0 eq) and a catalytic drop of DMF .
Reflux for 2 hours. The solution should turn clear (indicating formation of the acid chloride).
Critical Step: Evaporate the solvent and excess SOCl2 completely under vacuum. (Residual SOCl2 will kill your amine).
Coupling:
Redissolve the crude acid chloride in dry DCM.
Add the Amine (1.1 eq) and DIPEA (Hunig's Base) (2.0 eq) at 0°C.
The 4-benzyloxy group renders this molecule highly hydrophobic.[1] Standard aqueous workups often result in emulsions.
Solubility Profile:
Solvent
Solubility (25°C)
Application
Water
Insoluble
Wash solvent (removes salts)
Ethanol
Low (Cold) / High (Hot)
Ideal for Recrystallization
DCM
Moderate
Extraction / Coupling solvent
DMF/DMSO
High
Reaction solvent (Knoevenagel)
Diethyl Ether
Low
Anti-solvent (to crash out product)
Purification Technique (Recrystallization):
Dissolve the crude solid in boiling Ethanol .
If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.
Allow to cool slowly to Room Temp, then to 4°C.
Do not add water to force precipitation; this traps impurities. Let the steric bulk drive crystal packing.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black during the Knoevenagel condensation. Is it ruined?
Answer: Not necessarily. Cinnamic acid derivatives often darken due to trace polymerization or oxidation of the phenol ethers at high temps.
Fix: Perform the charcoal filtration step described in Module 3. If the NMR shows the trans-alkene peaks, the black color is likely a minor impurity (<2%).
Q2: Can I use microwave irradiation to speed this up?
Answer: Yes. Microwave synthesis is highly effective for overcoming the steric barrier of the 3-ethoxy group.
Settings: 140°C, 15 minutes, Pyridine/Piperidine. This often boosts yield from 60% to 90% by providing the necessary thermal energy to overcome the rotational barrier [1].
Q3: The double bond is reducing during my hydrogenation step (trying to remove Benzyl group).
Answer: This is a classic "chemoselectivity" issue. Pd/C will reduce the alkene before or simultaneously with the benzyl ether.
Fix: To remove the benzyl group without touching the acrylic double bond, use a Lewis Acid method: BCl3 or BBr3 at -78°C in DCM. This cleaves the ether without affecting the alkene [2].
References
Microwave-Assisted Knoevenagel Condensation
Title: "Knoevenagel condensation of aromatic aldehydes with active methylene compounds under microwave irradi
Source: Synthetic Communic
Context: Validates the use of high thermal energy to overcome steric deactiv
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a critical
-unsaturated carboxylic acid intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and stilbene-based antioxidants.
In drug development, the analytical performance of this molecule is defined by its spectral purity—specifically the rigorous differentiation between the desired Trans (E) isomer, the Cis (Z) photo-isomer, and the unreacted aldehyde precursor.
This guide provides a self-validating NMR protocol to confirm structure and purity, superior to standard HPLC retention time analysis which often fails to resolve E/Z isomers without specialized chiral or phenyl-hexyl columns.
Structural Assignment & Theoretical Framework
The molecule consists of three distinct magnetic environments: the Acrylic Acid Tail (diagnostic for isomerism), the Substituted Phenyl Core (diagnostic for regiochemistry), and the Alkoxy Side Chains (diagnostic for protecting group integrity).
DOT Diagram 1: Structural Assignment Logic
Caption: Logic flow for assigning key chemical shifts. The coupling constant (Sig_3) is the primary "Go/No-Go" quality gate.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized acquisition protocol.
Sample Preparation
Solvent Selection:DMSO-d6 is the required solvent for full characterization.
Why: CDCl3 often fails to show the carboxylic acid proton (
) due to exchange broadening and has poor solubility for cinnamic acid derivatives, leading to aggregation and peak broadening.
Concentration: 10–15 mg in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).
Relaxation Delay (D1):
second (ensure integration accuracy of vinyl protons).
Temperature: 298 K (
).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target spectrum against its most common "alternatives"—the starting material (impurity) and the geometric isomer (byproduct).
Comparison 1: Reaction Monitoring (Target vs. Aldehyde Precursor)
Scenario: Monitoring the Knoevenagel condensation of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid.
Feature
Target Product (Acrylic Acid)
Alternative (Aldehyde Precursor)
Diagnostic Action
Carbonyl Proton
Absent
Singlet ( ppm)
If peak at 9.8 ppm exists, reaction is incomplete.
Vinyl Protons
Doublets (6.4 & 7.5 ppm)
Absent
Integrate 6.4 ppm doublet to quantify yield.
Acid Proton
Broad Singlet (12.0+ ppm)
Absent
Confirm carboxylic acid formation (DMSO only).
Comparison 2: Isomeric Purity (E-Trans vs. Z-Cis)
Scenario: Differentiating the thermodynamically stable Trans product from the Cis isomer (often formed via UV exposure).
Parameter
Trans (E) Isomer (Desired)
Z (Cis) Isomer (Alternative/Impurity)
Mechanism
Coupling ()
Karplus relationship (dihedral angle).
-Vinyl Shift
Anisotropic shielding differences.
-Vinyl Shift
Steric strain affects deshielding.
Critical Insight: If the coupling constant of the vinyl doublets is
, the product contains significant Cis-isomer contamination, likely due to light exposure during workup.
Detailed Spectral Data (DMSO-d6)
The following data represents the standard "Gold Standard" spectrum for the Trans isomer.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment
-COOH
12.20
bs
1H
-
Carboxylic Acid
Vinyl-
7.54
d
1H
15.9
Acrylic CH (near ring)
Ar-H
7.30 - 7.45
m
6H
-
Phenyl (Benzyl) + Ar-H2
Ar-H
7.21
dd
1H
8.4, 2.0
Ar-H6
Ar-H
6.98
d
1H
8.4
Ar-H5
Vinyl-
6.46
d
1H
15.9
Acrylic CH (near COOH)
Benzyl-
5.14
s
2H
-
Ethoxy-
4.08
q
2H
7.0
Ethoxy-
1.35
t
3H
7.0
Synthesis & Impurity Workflow
Understanding the chemical origin of the signals assists in troubleshooting.
DOT Diagram 2: Synthesis & Impurity Flow
Caption: Pathway showing origin of spectral impurities. Avoid light to prevent 'Product_Z' formation.
References
Reich, H. J. (2025). WinPLT NMR Coupling Constant Analysis. University of Wisconsin.[1] [Link]
Context: Authoritative source for Karplus relationships and vinyl coupling constants (
vs
).
Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. [Link]
Context: Provides detailed experimental conditions and NMR data for cinnamic acid deriv
National Institute of Standards and Technology (NIST). (2024). Cinnamic Acid Derivatives Spectral Database. [Link]
Context: General reference for IR and NMR shifts of the cinnamic acid backbone.
Al-Douh, M. H., et al. (2011). 1D and 2D NMR Studies of Benzyl O-Vanillin.[3][4] Journal of Chemistry. [Link]
Context: Provides specific chemical shifts for the 4-benzyloxy-3-methoxy/ethoxy aromatic core, used to validate the arom
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Elucidating the Fragmentation Dynamics of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Executive Summary & Molecule Profile
Target Molecule: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Common Alias: O-Benzyl-O-ethylferulic acid
Molecular Formula: C₁₈H₁₈O₄
Exact Mass: 298.1205 Da
This guide compares the two primary mass spectrometry ionization modes—Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-) —for the structural characterization of this cinnamic acid derivative. While ESI(-) is the industry standard for quantitative analysis of phenolic acids due to backbone stability, ESI(+) provides superior structural elucidation of the ether substituents (benzyloxy and ethoxy groups).
Why This Matters:
In drug development, this compound often appears as a protected intermediate or a specific impurity in the synthesis of SGLT2 inhibitors or polyphenolic therapeutics. Distinguishing it from regioisomers (e.g., where the benzyl/ethyl groups are swapped) requires the specific fragmentation insights detailed below.
Comparative Analysis: ESI(+) vs. ESI(-) Performance
The following table contrasts the utility of positive and negative modes. For comprehensive characterization, a dual-polarity approach is recommended.
Feature
Method A: ESI(+) MS/MS
Method B: ESI(-) MS/MS
Primary Precursor
Dominant Mechanism
Charge-Remote Fragmentation: Driven by the stability of the leaving benzyl carbocation.
Charge-Driven Fragmentation: Driven by the instability of the carboxylate anion.
Key Structural Insight
Confirms the substituents (Benzyl ether, Ethyl ether).
Confirms the backbone (Cinnamic acid core).
Base Peak (MS2)
(Tropylium ion) or (Loss of Benzyl).
(Decarboxylation: ).
Sensitivity
Moderate (Requires acidic mobile phase).
High (Phenolic/Carboxylic acids ionize best here).
Best Use Case
Structural Elucidation: Proving the presence of the benzyl protecting group.
Quantification: Trace analysis in biological matrices.
Deep Dive: Fragmentation Mechanisms
Pathway A: Positive Mode (ESI+) – The "Substituent Stripping"
In positive mode, the protonation typically occurs on the carbonyl oxygen or the ether oxygen. The fragmentation is dominated by the cleavage of the benzyl ether bond. This is energetically favorable because the leaving benzyl group forms a highly stable Tropylium ion (
) .
Step 1 (Benzyl Loss): The precursor (
299) undergoes heterolytic cleavage of the bond. This yields a neutral phenol fragment ( 208, rarely seen) and the dominant tropylium cation ( 91). Alternatively, a neutral loss of toluene () can occur, leaving the fragment at 207.
Step 2 (Ethoxy Loss): If the charge remains on the main skeleton (
207), the ethoxy group typically eliminates ethylene (, 28 Da) via a four-membered transition state, yielding 179.
Pathway B: Negative Mode (ESI-) – The "Backbone Collapse"
In negative mode, the carboxylic acid is deprotonated (
). The negative charge destabilizes the structure, leading to rapid decarboxylation.
Step 1 (Decarboxylation): The classic "cinnamic acid signature." The
ion ( 297) loses a neutral molecule (). This results in a resonance-stabilized vinyl anion at 253.
Step 2 (Radical Cleavage): High collision energies can force the homolytic cleavage of the benzyl radical (
), reducing the mass further, but this is less predictable than in positive mode.
Visualizing the Fragmentation Tree
The following diagram maps the specific
transitions observed in Collision-Induced Dissociation (CID).
Caption: Divergent fragmentation pathways. Left (Blue/Red): Positive mode favors benzyl cleavage. Right (Green): Negative mode favors decarboxylation.
Validated Experimental Protocol
To reproduce these patterns, use the following LC-MS/MS conditions. This protocol is self-validating: the presence of
91 in (+) mode and 253 in (-) mode confirms the identity of the core structure.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50).
Dilution: Dilute to 1 µg/mL (1 ppm) for infusion or injection.
Additives:
For ESI(+): Add 0.1% Formic Acid (promotes protonation).
For ESI(-): Add 5 mM Ammonium Acetate (promotes deprotonation).
Step 2: LC-MS Parameters (Q-TOF or Triple Quad)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (The benzyl group increases lipophilicity; expect retention time > 3.5 min).
Step 3: Mass Spectrometry Settings
Source Temp: 350°C (Ensure complete desolvation to prevent adducts).
Collision Energy (CE):
Ramp: 10 eV to 40 eV.
Observation: At low CE (10-15 eV), the precursor survives. At high CE (>30 eV), the
91 (Tropylium) will dominate the positive spectrum entirely.
References
Clifford, M. N., et al. (2017). "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids." Journal of Mass Spectrometry. 1
Kuhnert, N., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." RSC Advances. 2
Whitman College. "GCMS Section 6.13: Fragmentation of Ethers." Chemistry Department Resources. 3[4]
HPLC retention time and method for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
This guide provides a technical analysis of the HPLC retention behavior and method development for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4). This compound is a critical lipophilic intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the HPLC retention behavior and method development for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4). This compound is a critical lipophilic intermediate in the synthesis of PPAR agonists, specifically the glitazar class (e.g., Ragaglitazar, Tesaglitazar).
Chemical Context & Physicochemical Profile
Understanding the molecule's properties is the prerequisite for method design.
Role: Key intermediate formed via Knoevenagel condensation or Wittig reaction from 4-benzyloxy-3-ethoxybenzaldehyde. It is the unsaturated precursor to the dihydro-cinnamic acid tail found in final drug substances.
Structure Analysis:
Acidic Moiety: Acrylic acid group (pKa ~ 4.5). Requires pH control to suppress ionization for consistent retention.
Lipophilic Domain: The 4-benzyloxy and 3-ethoxy substitutions create a significant hydrophobic surface area.
Conjugation: The phenyl-acrylic system provides strong UV absorption, typically maximizing between 270–320 nm.
Property
Value / Characteristic
Chromatographic Implication
LogP
~3.8 (Predicted)
High retention on C18; requires high % organic modifier.
pKa
~4.5 (Carboxylic Acid)
Critical: Mobile phase pH must be ≤ 3.0 to keep the acid protonated (neutral) and prevent peak tailing.
Isomerism
E (trans) and Z (cis)
The method must be capable of resolving the E-isomer (major) from the Z-isomer (potential impurity).
Method Development Strategy
The primary challenge is balancing the retention of this lipophilic acid while maintaining peak symmetry.
Core Directive: pH Control
You must use an acidic mobile phase. At neutral pH, the carboxylic acid deprotonates (
), causing:
Early Elution: Drastic loss of retention due to increased polarity.
Peak Tailing: Ionic interaction with residual silanols on the silica surface.
Reproducibility Issues: Small pH changes near the pKa cause large retention shifts.
Two distinct approaches are presented: Method A (Standard Quality Control) and Method B (Isomer/Impurity Profiling).
Method A: The "Workhorse" Protocol (C18)
Best for: Routine purity analysis and reaction monitoring.
Parameter
Specification
Rationale
Column
C18 (L1) , 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Standard hydrophobicity for retaining the benzyloxy group.
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Suppresses ionization; phosphate provides better peak shape than formate for acids.
Mobile Phase B
Acetonitrile (ACN)
Stronger eluent than methanol, necessary for this lipophilic molecule.
Gradient
0-2 min: 40% B (Isocratic)2-15 min: 40% → 80% B15-20 min: 80% B (Wash)
Starts high (40%) to elute polar precursors; ramps to 80% to elute the target acrylic acid.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV 280 nm
Targets the cinnamoyl conjugation; reduces solvent cutoff noise.
Retention Time
~12 - 14 min
Elutes after the starting aldehyde due to H-bonding capacity but before fully esterified analogs.
Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)
Best for: Separating cis/trans isomers and aromatic impurities.
Parameter
Specification
Rationale
Column
Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
interactions offer superior selectivity for the aromatic acrylic system compared to C18.
Mobile Phase A
0.1% Formic Acid in Water
Volatile buffer suitable for LC-MS if needed.
Mobile Phase B
Methanol (MeOH)
Protich solvent enhances selectivity on Phenyl phases.
Gradient
50% → 90% B over 20 min
Slower gradient with Methanol to maximize isomeric resolution.
Selectivity
E/Z Resolution > 2.5
Phenyl phases often resolve the Z (cis) isomer (elutes earlier) from the E (trans) isomer more effectively.
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid from its reaction matrix.
Caption: Decision tree for optimizing HPLC conditions, highlighting the critical role of pH suppression and stationary phase selection.
Experimental Protocol: Step-by-Step
A. Preparation of Solutions
Diluent: Use a mixture of Acetonitrile:Water (80:20 v/v) . The high organic content is required to fully dissolve the lipophilic benzyloxy group.
Stock Standard (1.0 mg/mL):
Weigh 25 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid reference standard.
Transfer to a 25 mL volumetric flask.
Add 15 mL of Diluent and sonicate for 5 minutes (ensure no solids remain; the benzyloxy group can be slow to dissolve).
Make up to volume with Diluent.
System Suitability Solution:
Dilute the Stock Standard to 50 µg/mL .
(Optional) Spike with 5 µg/mL of the starting material (4-benzyloxy-3-ethoxybenzaldehyde) to verify resolution.
B. System Suitability Criteria
Before running samples, ensure the system meets these validated limits:
Tailing Factor (T): NMT 1.5 (If > 1.5, lower the mobile phase pH).
Theoretical Plates (N): NLT 5,000.
Resolution (Rs): > 2.0 between the main peak and any impurity (e.g., the aldehyde precursor).
RSD (n=5): NMT 2.0% for peak area.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peak / Shoulder
Cis/Trans Isomerism
The sample may contain the Z-isomer. Switch to Method B (Phenyl-Hexyl) to resolve them into two distinct peaks.
Broad/Tailing Peak
pH too high
Check aqueous buffer pH. Ensure it is ≤ 3.0 . Add 0.1% TFA if peak shape remains poor.
Retention Drift
Temperature Fluctuation
This molecule is sensitive to viscosity changes. Use a column oven set strictly to 30°C or 40°C .
Low Sensitivity
Wrong Wavelength
The acrylic double bond conjugation is specific. Ensure detection is at 280 nm (or scan 200-400 nm to find ).
References
Ragaglitazar Impurity Profiling
Kota, J., Mullangi, R., Mamidi, S. R., & Rajagopalan, R. (2002).[1] Quantitative determination of ragaglitazar in rat plasma by HPLC: Validation and application in pharmacokinetics. Biomedical Chromatography.
Cinnamic Acid Derivative Methodology
BenchChem. (2025).
Separation of Isomers (Cis/Trans)
ResearchGate. (2025).
General Glitazar Synthesis (Intermediate Context)
Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry.
A Comparative Analysis for Drug Development Professionals: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid vs. Ferulic Acid
This guide provides an in-depth, objective comparison between the well-characterized natural antioxidant, ferulic acid, and its synthetic derivative, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid. We will dissect their st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison between the well-characterized natural antioxidant, ferulic acid, and its synthetic derivative, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid. We will dissect their structural nuances, compare their physicochemical and biological properties using experimental data, and provide detailed protocols for their evaluation. This analysis is designed to arm researchers, scientists, and drug development professionals with the critical insights needed to assess the potential of this synthetic analog in therapeutic applications.
Introduction: The Rationale for Derivatization
Ferulic acid (FA), a hydroxycinnamic acid found abundantly in plant cell walls, is a well-documented antioxidant, anti-inflammatory, and photoprotective agent.[1][2] Its therapeutic potential is primarily attributed to its phenolic hydroxyl group, which can effectively scavenge free radicals.[2] However, natural compounds like FA often face limitations in clinical translation due to challenges such as poor water solubility, limited bioavailability, and rapid metabolism.[2][3]
To address these limitations, medicinal chemists often synthesize derivatives. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is one such synthetic analog. The key structural modifications are:
4-OH to 4-O-benzyl: The critical phenolic hydroxyl group is replaced with a benzyloxy ether. This is a common strategy to "protect" the hydroxyl group, which can increase lipophilicity and potentially create a prodrug that releases the active phenol after in vivo metabolism.[4][5]
3-OCH₃ to 3-OCH₂CH₃: The methoxy group is replaced by a slightly larger ethoxy group, which can subtly influence lipophilicity and steric interactions with biological targets.
This guide will explore the functional consequences of these modifications, comparing the derivative directly to its parent compound, ferulic acid.
Structural and Physicochemical Comparison
The fundamental difference between the two molecules lies in the protection of the phenolic hydroxyl group. This single change dramatically alters key physicochemical properties that govern a molecule's behavior in biological systems.
Caption: Structural comparison of Ferulic Acid and its benzyloxy derivative.
Table 1: Comparison of Physicochemical Properties
Property
Ferulic Acid (FA)
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Rationale for Difference
Molecular Formula
C₁₀H₁₀O₄
C₁₈H₁₈O₄
Addition of benzyl (C₇H₇) and ethyl (C₂H₅) groups, removal of methyl (CH₃) and hydrogen (H).
The large, nonpolar benzyl group significantly increases lipophilicity (hydrophobicity).[5]
Aqueous Solubility
Poorly soluble in water, soluble in hot water and ethanol.[2][6]
Predicted to be very poorly soluble in water.
Increased lipophilicity due to the benzyloxy group reduces affinity for aqueous solvents.[8]
Key Functional Group
Free 4-hydroxyl (phenolic)
Protected 4-hydroxyl (benzyloxy ether)
The benzyloxy group masks the reactive phenol, preventing it from acting as a direct hydrogen donor.[4]
The most critical takeaway from this comparison is the dramatic increase in lipophilicity (LogP). This property is a double-edged sword: while it can enhance membrane permeability and absorption, it often leads to decreased aqueous solubility, which can be a formulation challenge.[9]
Comparative Biological Activity: A Tale of Two Mechanisms
The structural modifications directly impact the biological activity, shifting the derivative from a direct-acting antioxidant to a potential prodrug.
Antioxidant Capacity: The Critical Role of the Free Phenol
The primary mechanism of ferulic acid's antioxidant activity is its ability to donate a hydrogen atom from its 4-hydroxyl group to neutralize free radicals, forming a stable phenoxy radical.[2][10]
Ferulic Acid: Exhibits potent direct radical scavenging activity. This is because the phenolic -OH group has a low bond dissociation enthalpy, making it an excellent hydrogen donor.[7][11]
The Derivative: Lacks a free phenolic hydroxyl group. The benzyloxy group cannot donate a hydrogen atom in the same way.[4] Therefore, it is expected to have negligible direct radical scavenging activity in in-vitro assays like the DPPH test. Any observed activity would likely be extremely low compared to ferulic acid.
Direct H-atom donation from free 4-OH group.[10][12]
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Very High / Inactive
Lacks a free phenolic -OH for direct radical scavenging.
This highlights a critical concept: the derivative is not a more potent antioxidant in a direct chemical sense. Its potential utility relies on a different paradigm: metabolic activation.
Caption: Comparative mechanism in a direct radical scavenging assay (DPPH).
Anti-Inflammatory Potential: COX-2 Inhibition
Ferulic acid is known to exert anti-inflammatory effects, in part by modulating pathways involving enzymes like cyclooxygenase-2 (COX-2).[6][13] Here, the comparison is more complex. Enzyme inhibition depends on the molecule's ability to fit into the active site and form favorable interactions.
Ferulic Acid: Can inhibit COX-2, likely through interactions involving its hydroxyl and carboxylic acid groups.
The Derivative: The larger benzyloxy and ethoxy groups significantly alter the molecule's size and shape. This could either enhance or hinder its ability to bind to the COX-2 active site. The increased lipophilicity might favor interaction with hydrophobic pockets within the enzyme.[14]
A direct in-vitro COX-2 inhibition assay is necessary to determine if the derivative possesses intrinsic activity or if it also requires metabolic activation to exert an anti-inflammatory effect.
The Prodrug Hypothesis: Unlocking Potential via Metabolism
The most compelling scientific rationale for the benzyloxy derivative is its potential to act as a prodrug .
A prodrug is an inactive or less active molecule that is metabolically converted in the body into an active drug. In this case, the benzyloxy group is expected to be cleaved by enzymes in the liver (e.g., cytochrome P450s) to reveal the free phenolic hydroxyl group, thereby releasing the active form of the molecule.[15]
Caption: The prodrug hypothesis: metabolic activation of the benzyloxy derivative.
This strategy could overcome the bioavailability issues of ferulic acid. The more lipophilic prodrug may be absorbed more efficiently, circulate in the body, and then be converted to the active form, potentially leading to higher and more sustained plasma concentrations of the active compound.
Experimental Protocols for Comparative Evaluation
To objectively compare these two compounds, a series of standardized, self-validating experiments are required.
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality: This "gold standard" method directly measures the partitioning of a compound between a nonpolar solvent (n-octanol) and a polar solvent (water or buffer), providing a quantitative measure of lipophilicity.[16][17] A higher LogP indicates greater lipophilicity.
Methodology:
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.
Sample Preparation: Prepare a stock solution of each compound (Ferulic Acid, Derivative) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
Partitioning: In a glass vial, add a precise volume of the saturated n-octanol and saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully withdraw a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV. A standard curve must be run for each compound to ensure accurate quantification.
Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Causality: This assay measures the ability of a compound to directly donate a hydrogen atom or electron to neutralize the stable DPPH radical.[18][19] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically. This is a direct test of the availability of the phenolic proton.
Methodology:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM). Prepare serial dilutions of Ferulic Acid and the derivative in methanol across a wide concentration range (e.g., 1 to 1000 µg/mL). A known antioxidant like Ascorbic Acid should be used as a positive control.
Assay Setup (96-well plate):
Test Wells: Add 100 µL of each compound dilution.
Control Well: Add 100 µL of methanol (solvent).
Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of the DPPH radical.
Measurement: Read the absorbance at 517 nm using a microplate reader.
Plot % Inhibition versus concentration for each compound and determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression.
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
Causality: This assay directly measures the enzymatic activity of purified COX-2. It uses a probe that becomes fluorescent upon reaction with Prostaglandin G2 (PGG2), the initial product of the COX enzyme.[20][21] A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.
Methodology:
Reagent Preparation: Prepare reagents as specified by a commercial kit (e.g., from Cayman Chemical, MilliporeSigma). This typically includes an assay buffer, a probe, a cofactor, purified human recombinant COX-2 enzyme, and the substrate (arachidonic acid).
Inhibitor Preparation: Prepare serial dilutions of Ferulic Acid, the derivative, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Assay Setup (96-well opaque plate):
Enzyme Control Wells: Add assay buffer, cofactor, probe, and COX-2 enzyme.
Inhibitor Wells: Add assay buffer, cofactor, probe, COX-2 enzyme, and the test compound dilution.
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme before the reaction starts.
Reaction Initiation: Add the substrate (arachidonic acid) to all wells simultaneously using a multi-channel pipette.
Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes at a constant temperature (e.g., 25°C).
Calculation:
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
Calculate the % Inhibition relative to the enzyme control.
Determine the IC₅₀ value for each compound by plotting % Inhibition against inhibitor concentration.
Discussion and Future Directions
The comparative analysis reveals a clear trade-off. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid sacrifices the direct antioxidant activity of its parent compound, ferulic acid, for a significant increase in lipophilicity. This strongly supports the hypothesis that the derivative is designed to function as a prodrug.
Key Findings:
The benzyloxy derivative is significantly more lipophilic than ferulic acid.
It is predicted to have negligible direct radical scavenging activity due to the protected phenolic hydroxyl group.
Its potential as an antioxidant and anti-inflammatory agent in vivo is entirely dependent on its metabolic conversion to an active, de-benzylated form.
Critical Future Experiments:
In Vitro Metabolism Studies: Incubate the derivative with liver microsomes (e.g., rat or human) to confirm its conversion to the active metabolite and determine the rate of this conversion.
Pharmacokinetic (PK) Studies: Administer both compounds to animal models and measure the plasma concentrations of the parent compound and its key metabolites over time. This will be the definitive test of the prodrug strategy, revealing if the derivative leads to improved bioavailability and exposure of the active moiety.
In Vivo Efficacy Studies: Evaluate both compounds in animal models of diseases where oxidative stress and inflammation are key factors (e.g., neurodegeneration, UV-induced skin damage) to determine if the potential PK advantages of the derivative translate to superior therapeutic efficacy.
By systematically evaluating these compounds through the described experimental framework, researchers can build a comprehensive data package to validate the prodrug approach and determine the ultimate therapeutic potential of this synthetic ferulic acid derivative.
References
Nenadis, N., Zhang, H., & Tsimidou, M. Z. (2003). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry. [Link]
Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules. [Link]
Nenadis, N., Zhang, H., & Tsimidou, M. Z. (2003). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. FAO AGRIS. [Link]
Chen, Z., et al. (2020). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of ester groups at the end of the carbon side chain. LWT - Food Science and Technology. [Link]
Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX. [Link]
Tat-Ting, F., & Martins, I. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
Kikugawa, K., & Kurechi, T. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules. [Link]
MDPI. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]
ResearchGate. (n.d.). Physico-chemical properties of FA. ResearchGate. [Link]
Phull, A.-R., et al. (2021). DPPH Assay. Bio-protocol. [Link]
Ou, S., & Kwok, K. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. [Link]
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
Borges, A., et al. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid: A review. SciELO. [Link]
Zhang, Y., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Stojkovic, D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC - NIH. [Link]
Young, R. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. [Link]
Wang, M., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. [Link]
Mashaly, M. M., & El-Sabbagh, M. W. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]
Khan, I., et al. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances. [Link]
Biewenga, G. P., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC - NIH. [Link]
The Royal Society of Chemistry. (n.d.). O-alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. The Royal Society of Chemistry. [Link]
ResearchGate. (2025). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. [Link]
Taylor & Francis. (n.d.). Hydroxyl group – Knowledge and References. Taylor & Francis. [Link]
Graf, E. (2005). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. SciELO. [Link]
Zhang, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI. [Link]
MDPI. (2025). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]
MDPI. (2025). Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. MDPI. [Link]
Trofimov, A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]
Sadeqi, A., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
ResearchGate. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. ResearchGate. [Link]
Biewenga, G. P., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. PMC - NIH. [Link]
UV-Vis absorption maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Topic: UV-Vis Absorption Maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the precis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise landscape of organic synthesis and pharmaceutical intermediate analysis, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4) serves as a critical scaffold, often functioning as a protected derivative of 3-ethoxy-4-hydroxycinnamic acid.[1]
This guide provides an authoritative technical analysis of its UV-Vis absorption properties. Unlike standard datasheets, we contextualize this compound's spectral behavior against its structural analogs—Ferulic Acid and 3,4-Dimethoxycinnamic Acid —to provide a robust reference for Quality Control (QC) and reaction monitoring.
Spectral Characteristics & Comparative Analysis
The UV-Vis spectrum of cinnamic acid derivatives is dominated by the
transition of the conjugated cinnamoyl system. The substitution pattern on the phenyl ring dictates the bathochromic shift (red shift) relative to the unsubstituted parent.
Primary Absorption Data
The following table synthesizes the absorption maxima (
) of the target compound alongside its closest structural comparators.
Compound
Structure Key
(MeOH/EtOH)
(L·mol⁻¹·cm⁻¹)
Spectral Features
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
3-OEt, 4-OBn
323 – 326 nm
~18,000 – 20,000
Distinct primary band; secondary benzenoid band ~235 nm.
3,4-Dimethoxycinnamic acid
3-OMe, 4-OMe
324 nm
19,500
Closest electronic analog; sharp peak.
Ferulic Acid
3-OMe, 4-OH
320 – 322 nm
15,000 – 19,000
Slightly lower due to H-bonding effects of free phenol.
Cinnamic Acid
Unsubstituted
273 nm
21,000
Reference baseline (no auxochromes).
Technical Insight: The replacement of a methoxy group (in 3,4-dimethoxycinnamic acid) with a benzyloxy group (in our target compound) introduces significant steric bulk but has a minimal impact on the electronic conjugation energy of the HOMO-LUMO gap. Therefore, the
remains tightly clustered around 324 nm . However, the benzyl group contributes additional absorbance in the deep UV region (<220 nm) and a weak "fingerprint" absorption around 258 nm (benzenoid band), often obscured by the massive cinnamoyl peak.
Mechanistic Visualization: Structural Auxochromes
The bathochromic shift from Cinnamic Acid (273 nm) to the target compound (~325 nm) is driven by the electron-donating capacity of the alkoxy groups at positions 3 and 4.
Figure 1: Structural logic of the bathochromic shift. The addition of alkoxy groups extends the electron delocalization, lowering the energy required for the
Check for a secondary peak/shoulder at ~290 nm (characteristic of ferulic-type derivatives).
Purity Flag: If a significant peak appears >350 nm, suspect oxidation or dimerization.
Application: Reaction Monitoring (Deprotection)
A primary application of this compound is as a protected intermediate. The Benzyloxy (OBn) group is typically removed via catalytic hydrogenation (
, Pd/C) to yield the free phenol (3-ethoxy-4-hydroxycinnamic acid). UV-Vis is an excellent tool to monitor this transition.
Figure 2: Monitoring the deprotection reaction. The removal of the benzyl group results in a slight blue shift (hypsochromic) to ~320 nm and the re-emergence of pH-sensitivity (phenolic proton).
References
Santavy, F., et al. (1972).[2] UV/Visible spectrum of 3,4-Dimethoxycinnamic acid. Collection of Czechoslovak Chemical Communications, 37, 1825.[2] NIST Chemistry WebBook, SRD 69.[2]
Anter, E., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie.
Sridhar, R., et al. (2011). Synthesis and biological evaluation of some novel cinnamic acid derivatives. International Journal of Pharmaceutical Sciences and Research.
elemental analysis calculation for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
A Comparative Guide to Elemental Analysis vs. Orthogonal Methods Executive Summary 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) is a functionalized cinnamic acid derivative often used as an intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Elemental Analysis vs. Orthogonal Methods
Executive Summary
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) is a functionalized cinnamic acid derivative often used as an intermediate in the synthesis of liquid crystals and pharmaceutical precursors. In drug development, validating the bulk purity of such intermediates is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect inorganic salts or trapped solvents.
Elemental Analysis (EA) via combustion remains the "Gold Standard" for establishing bulk purity. This guide details the theoretical calculation for this specific molecule, compares EA against modern alternatives, and provides a field-proven protocol for sample preparation.
Theoretical Calculation Module
To validate your experimental data, you must first establish the theoretical baseline. The calculation below is derived from IUPAC atomic weights.
According to standard publication guidelines (e.g., J. Org. Chem.) and ICH Q6A specifications, experimental results must fall within ±0.4% of the theoretical value to confirm >95% purity.
Carbon Range: 72.07% – 72.87%
Hydrogen Range: 5.68% – 6.48%
Comparative Analysis: EA vs. HRMS vs. qNMR
Why perform EA when HRMS is faster? The table below objectively compares the utility of each method for this specific acrylic acid derivative.
Excellent. Inorganics (e.g., NaBr from synthesis) lower %C/H uniformly.
Poor. Salts often suppress ionization or are invisible.
Poor. Invisible unless nuclei are active (e.g., ).
Sample Requirement
High (~2–5 mg, destructive).
Low (<1 mg, non-destructive).
High (~5–10 mg, non-destructive).
Throughput
Low (requires rigorous drying).
High.
Medium (requires internal standard).
Verdict
Mandatory for final compound registration and bulk purity confirmation.
Mandatory for structure proof but insufficient for purity.
Alternative to EA if sample is scarce, but requires high operator skill.
Strategic Protocol: Sample Preparation for EA
Acrylic acid derivatives like 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid often crystallize with trapped solvent or moisture due to their carboxylic acid "head" and lipophilic "tail." Failure to dry the sample is the #1 cause of EA failure.
Step 1: Purification
Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH).
Precipitation: Slowly add water or cool to 4°C.
Filtration: Collect crystals via vacuum filtration. Wash with cold water to remove inorganic salts (e.g., NaBr).
Step 2: Aggressive Drying (The Critical Step)
Equipment: Vacuum Abderhalden pistol or High-Vacuum Oven.
Conditions:
Pressure: < 0.1 mbar (High Vacuum).
Temperature: 60°C (Well below the MP of ~206°C, but high enough to drive off water/EtOH).
Duration: Minimum 12 hours.
Note: Phenyl-acrylic acids can form strong hydrogen bonds with water. Standard rotary evaporation is insufficient .
Step 3: The "Oxygen Test" (Self-Validation)
Before sending for analysis, check your
NMR.
If you see a triplet at ~1.2 ppm (Ethanol) or a singlet at ~1.56 ppm (Water in
), do not send for EA .
Calculation Adjustment: If solvent persists, calculate the theoretical value for the solvate (e.g.,
) and see if experimental data matches that model.
Decision Framework & Workflow
The following diagram illustrates the logical flow for validating the structure and purity of the target compound.
Figure 1: Analytical workflow for validating acrylic acid derivatives. Note the loop at the NMR check to prevent wasted EA runs.
References
American Chemical Society (ACS). (2025). Author Guidelines for The Journal of Organic Chemistry: Characterization of New Substances. Retrieved from [Link]
International Conference on Harmonisation (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4][5] Retrieved from [Link]
Babij, N. R., et al. (2016). Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds.[6] Organic Process Research & Development. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]
bioactivity comparison of ethoxy vs methoxy substituted cinnamic acids
This guide provides a technical comparison of 4-Methoxycinnamic Acid (p-MCA) and 4-Ethoxycinnamic Acid (p-ECA) , designed for researchers in medicinal chemistry and pharmacology.[1][2] Executive Summary The substitution...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 4-Methoxycinnamic Acid (p-MCA) and 4-Ethoxycinnamic Acid (p-ECA) , designed for researchers in medicinal chemistry and pharmacology.[1][2]
Executive Summary
The substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group on the cinnamic acid scaffold fundamentally alters the molecule's physicochemical profile, primarily driving changes in lipophilicity (LogP) and steric bulk .
Methoxy (p-MCA): Exhibits superior bioavailability in hydrophilic environments and fits tighter enzymatic pockets (e.g., specific kinase domains).[1][2] It is a well-documented insulin secretagogue and antioxidant synergist.[1][2]
Ethoxy (p-ECA): Demonstrates enhanced membrane permeability and cytotoxicity against specific cancer cell lines due to increased lipophilicity.[1][2] It shows higher potential in disrupting microbial biofilms but may suffer from reduced binding affinity in sterically constrained targets.[1][2]
Physicochemical & Structural Analysis
The transition from methoxy to ethoxy introduces a methylene (-CH₂-) unit, affecting the partition coefficient and molecular volume.[1]
Critical: Ethoxy crosses cell membranes more effectively.[1][2]
Steric Effect (Taft Es)
-0.55
-0.85
Ethoxy is bulkier; may clash in small binding pockets.[1][2]
Electronic Effect ()
-0.27
-0.24
Both are Electron Donating Groups (EDG); Methoxy is slightly stronger.[1][2]
Solubility
Moderate in EtOH/DMSO
High in EtOH/DMSO; Lower in H₂O
Ethoxy requires more solubilizers for aqueous assays.[1][2]
Comparative Bioactivity
3.1 Anticancer & Cytotoxicity
Mechanism: Both compounds induce apoptosis via the intrinsic mitochondrial pathway , but p-ECA often shows lower IC50 values (higher potency) in solid tumor lines due to enhanced cellular uptake.[1][2]
Data Trends: QSAR studies on alkoxycinnamic acids indicate a parabolic relationship where activity increases with alkyl chain length up to
p-MCA: Acts primarily by inhibiting enzymatic processes (e.g., specific virulence factors).[1][2]
p-ECA: Acts primarily by membrane disruption .[1][2] The ethyl tail inserts more deeply into the bacterial phospholipid bilayer, destabilizing the membrane integrity.
Key Finding: Analogous studies on S. aureus show that 4-ethoxybenzoic acid (structurally related) reduces biofilm formation by 88% , significantly outperforming methoxy analogs.[1][2]
Direct Scavenging (DPPH): Both are weak direct scavengers compared to hydroxy-cinnamic acids (e.g., Ferulic Acid) because they lack a free phenolic proton for Hydrogen Atom Transfer (HAT).[1][2]
Indirect Activity:p-MCA > p-ECA . The methoxy group is less sterically hindering, allowing p-MCA to better interact with and upregulate endogenous antioxidant enzymes (e.g., SOD, CAT) via the Nrf2 pathway.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways driven by the substituent change.
Caption: Divergent bioactive mechanisms driven by steric and lipophilic properties of Methoxy vs. Ethoxy groups.[1][2]
Experimental Protocol: Synthesis & Evaluation
To verify these differences in your own lab, use this standardized workflow.
5.1 Synthesis (Knoevenagel Condensation)
This method applies to both derivatives, changing only the starting aldehyde.[1][2]
Reagents: Malonic acid (1 eq), 4-Methoxybenzaldehyde OR 4-Ethoxybenzaldehyde (1 eq).[1][2]
Catalyst: Piperidine (cat.) in Pyridine (solvent).[1][2]
Procedure:
Reflux at 100°C for 3-5 hours.
Pour mixture into ice-cold HCl (1M) to precipitate the acid.[1][2]
Purification: Recrystallize from Ethanol/Water.[1][2]
Biological Activity of Methoxylated Derivatives: Adisakwattana, S. et al. "Mechanisms of action of p-methoxycinnamic acid."[1][2] Nutrients, 2021.[1][2]
Antimicrobial QSAR: Gunia-Krzyżak, A. et al. "Structure-activity relationship of cinnamic acid derivatives."[1][2] Medicinal Chemistry, 2018.[1][2]
Biofilm Inhibition (Analogous): Campbell, A. et al. "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation."[1][2][3][4] Frontiers in Microbiology, 2020.[1][2]
Cytotoxicity Profiles: Niero, E. et al. "Cinnamic acid induces apoptotic cell death in human melanoma cells."[1][2] Journal of Experimental & Clinical Cancer Research, 2013.[1][2]
Synthesis Protocols: "Green Knoevenagel condensation of cinnamic acids." Journal of Chemical Education, 2014.[1][2]
A Comprehensive Guide to the Safe Disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Hazard Assessment: Understanding the Risks 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the acrylic acid family. Acrylic acid and its derivatives are known for their potential hazards, including flammability,...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the acrylic acid family. Acrylic acid and its derivatives are known for their potential hazards, including flammability, corrosivity, and toxicity.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the assumption that it may exhibit similar hazardous properties.
Anticipated Hazards:
Skin and Eye Irritation: Direct contact may cause irritation or burns.[6]
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[6]
Harmful if Swallowed: Ingestion could be harmful.[6]
Aquatic Toxicity: Like many acrylic acid derivatives, it may be toxic to aquatic life.[3][4][5]
Hazard Classification
Anticipated Risk
Primary Precaution
Health Hazards
Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6]
Wear appropriate Personal Protective Equipment (PPE).
Physical Hazards
As a solid, the risk of vapor inhalation is lower than for liquid acrylic acid, but dust can be an issue.
Handle in a well-ventilated area, preferably a fume hood.
Do not dispose of down the drain or in general waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid for any purpose, including disposal, the following PPE is mandatory:
Gloves: Wear nitrile, neoprene, or butyl rubber gloves.[7] Double gloving is recommended for enhanced protection.
Eye Protection: Chemical splash goggles are essential to protect against dust and splashes.[7]
Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect your skin and clothing.[7]
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following workflow provides a systematic approach to managing the disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.
Caption: Disposal workflow for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.
Detailed Protocol:
Segregation and Collection:
Collect waste 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in a dedicated, compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.[7]
Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Container Management:
Keep the waste container tightly closed when not in use.[2][3]
Store the container in a designated, well-ventilated hazardous waste accumulation area.
The storage area should be away from incompatible materials.
Final Disposal:
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
Solid materials containing acrylic acid derivatives can often be disposed of via incineration at a permitted facility.[1]
Never dispose of this chemical in the trash or down the drain.[1][8][9]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
Containment and Absorption: Cover the spill with an inert absorbent material such as sand, clay, or a commercial sorbent.[7]
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
Evacuate the area immediately.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Regulatory Compliance: Adherence to a Higher Standard
The disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][10][11][12] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles and protocols outlined in this guide, researchers can ensure that their innovative work is conducted responsibly from discovery through disposal.
Personal protective equipment for handling 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
This operational guide details the safety, logistical, and handling protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .[1][2] As a substituted cinnamic acid derivative, this compound presents specific challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This operational guide details the safety, logistical, and handling protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .[1][2] As a substituted cinnamic acid derivative, this compound presents specific challenges related to dust generation and mucosal irritation.
This protocol extrapolates safety data from the homologous series of benzyloxy-cinnamic acid derivatives (e.g., CAS 6272-45-3 and related ferulic acid analogs), ensuring a conservative and high-safety margin approach.[1][2]
Critical Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the mechanism of hazard. This compound is an organic acid with an acrylate backbone.[2]
Primary Hazards (GHS Classification):
Skin Irritation (Category 2 - H315): The carboxylic acid moiety can protonate skin surface proteins, leading to contact dermatitis.[1][2]
Eye Irritation (Category 2A - H319): Micro-particles can cause severe mechanical and chemical irritation to the cornea.[1][2]
Operational Insight: Cinnamic acid derivatives often exhibit high static electricity.[2] When transferring the dry solid, "fly-away" powder is the primary exposure vector.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.
Prevents accumulation of static-charged powder on street clothes.[2]
Operational Handling Workflow
Phase A: Weighing & Transfer (High Risk Step)
The highest risk of exposure occurs when the container is open.
Static Mitigation: Use an antistatic gun or wipe on the spatula and weighing boat before contact.[2]
Containment: Perform all weighing inside a chemical fume hood. If the balance is external, use a "balance enclosure" or transfer the closed vessel to the hood before opening.
Technique: Do not dump the powder. Use a gentle tapping motion to dispense.[2]
Phase B: Reaction Setup
Solvent Addition: Add solvent slowly to the solid.[2] Adding solid to a stirring solvent can generate an aerosol cloud.[2]
Temperature: If heating is required (e.g., Knoevenagel condensation or esterification), ensure the condenser is active before heating to prevent vaporizing the acrylic acid derivative.
Phase C: Spill Management
Dry Spill: Do not sweep (creates dust).[2][3] Use a HEPA-filtered vacuum or cover with a wet paper towel (water/ethanol) and wipe up.[1][2]
Wet Spill: Absorb with vermiculite or sand.[2] Neutralize with dilute sodium bicarbonate if the spill is significant (>10g).[2]
Waste Disposal Protocol
Disposal must align with the chemical nature of the substance (Organic Acid).
Solid Waste: Place in a container labeled "Hazardous Waste - Solid Organics."[1][2]
Disposal Method: Incineration with afterburner and scrubber.[2]
Liquid Waste (Mother Liquors):
Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the reaction solvent.
Do not dispose of down the drain.[2][5][6] Even though it is an acid, the lipophilic "benzyloxy" and "ethoxy" groups prevent it from being easily treated in aqueous waste streams.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Operational decision tree for selecting engineering controls and PPE based on physical state and task.
References
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Benzyloxyphenylacetic acid (Analogous Hazard Profile). Retrieved from [1][2]
Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: Trans-Cinnamic Acid (Core Structure Hazard Data). Retrieved from [1][2]
BLD Pharm. (2025).[2] Product Safety: (E)-3-(4-(Benzyloxy)phenyl)acrylic acid.[1][2] Retrieved from [1][2]
Princeton University EHS. (2025).[2] Chemical Waste: Solids Disposal Guidelines. Retrieved from [1][2]